molecular formula C22H18N2O7 B12374954 7-Hydroxymethyl-10,11-MDCPT

7-Hydroxymethyl-10,11-MDCPT

Cat. No.: B12374954
M. Wt: 422.4 g/mol
InChI Key: UYOXKDDEJDVQSN-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxymethyl-10,11-MDCPT is a useful research compound. Its molecular formula is C22H18N2O7 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18N2O7

Molecular Weight

422.4 g/mol

IUPAC Name

(5S)-5-ethyl-5-hydroxy-14-(hydroxymethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1

InChI Key

UYOXKDDEJDVQSN-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O

Origin of Product

United States

Foundational & Exploratory

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-HM-10,11-MDCPT): A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-HM-10,11-MDCPT) is a semi-synthetic derivative of camptothecin (B557342) (CPT), a natural alkaloid with potent anticancer activity. This technical guide provides an in-depth analysis of the core mechanism of action of 7-HM-10,11-MDCPT, focusing on its role as a topoisomerase I inhibitor and its subsequent effects on cellular processes. The information presented is a synthesis of available data on closely related 7-substituted-10,11-methylenedioxycamptothecin derivatives, which provides a strong predictive framework for the specific actions of 7-HM-10,11-MDCPT.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of 7-HM-10,11-MDCPT, like other camptothecin analogues, is the nuclear enzyme DNA topoisomerase I (Top1). Top1 plays a crucial role in DNA metabolism by relieving torsional stress during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA, allowing the DNA to rotate, and then resealing the break.

7-HM-10,11-MDCPT exerts its cytotoxic effects by binding to the covalent binary complex formed between Top1 and DNA. This binding event stabilizes the "cleavable complex," preventing the religation of the single-strand break. The presence of the 10,11-methylenedioxy group and the 7-hydroxymethyl substitution on the camptothecin core are believed to enhance the stability of this ternary complex.

The persistence of these stabilized cleavable complexes has profound consequences for the cell. During DNA replication, the collision of the replication fork with the trapped Top1-DNA complex leads to the conversion of the single-strand break into a cytotoxic double-strand break. These double-strand breaks are difficult for the cell to repair and can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.

Quantitative Data on a Closely Related Derivative

CompoundCell LineIC50 (nM)Reference
7-ethyl-10,11-methylenedioxycamptothecinSW620Potent[1]
Camptothecin (CPT)SW620Less Potent[1]

Cellular Consequences of Topoisomerase I Inhibition

Cell Cycle Arrest

The induction of DNA double-strand breaks by 7-HM-10,11-MDCPT activates DNA damage response (DDR) pathways. This typically leads to the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including CHK1 and CHK2. Activation of these checkpoints results in cell cycle arrest, most commonly at the G2/M phase, providing the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards apoptosis.

Induction of Apoptosis

The accumulation of irreparable DNA damage is a potent trigger for programmed cell death, or apoptosis. 7-HM-10,11-MDCPT-induced apoptosis is thought to be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage can lead to the activation of the p53 tumor suppressor protein, which can upregulate the expression of pro-apoptotic proteins like Bax and Puma, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to the execution of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of 7-HM-10,11-MDCPT.

Topoisomerase I Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavable complex.

  • Reaction Setup: A reaction mixture is prepared containing purified human topoisomerase I, a supercoiled DNA substrate (e.g., plasmid DNA), and varying concentrations of 7-HM-10,11-MDCPT.

  • Incubation: The reaction is incubated at 37°C to allow the formation of the cleavable complex.

  • Termination: The reaction is stopped by the addition of a solution containing SDS and proteinase K. SDS dissociates the non-covalently bound proteins, while proteinase K digests the Top1 covalently attached to the DNA.

  • Analysis: The DNA is then analyzed by agarose (B213101) gel electrophoresis. The stabilization of the cleavable complex results in the conversion of supercoiled DNA to nicked circular and linear DNA, which can be visualized and quantified.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of 7-HM-10,11-MDCPT for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with 7-HM-10,11-MDCPT at various concentrations for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with 7-HM-10,11-MDCPT.

  • Staining: The treated cells are harvested and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Visualizations

Mechanism_of_Action Top1_DNA_Complex Topoisomerase I-DNA Covalent Complex Stabilized_Cleavable_Complex Stabilized Ternary Cleavable Complex Top1_DNA_Complex->Stabilized_Cleavable_Complex Stabilizes Replication_Fork_Collision Replication Fork Collision Stabilized_Cleavable_Complex->Replication_Fork_Collision Blocks Religation Double_Strand_Break DNA Double-Strand Break Replication_Fork_Collision->Double_Strand_Break Leads to DDR_Activation DNA Damage Response (ATM/ATR, CHK1/2) Double_Strand_Break->DDR_Activation Activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DDR_Activation->Apoptosis Induces

Caption: Core mechanism of 7-HM-10,11-MDCPT action.

Experimental_Workflow cluster_in_vitro In Vitro Analysis Cell_Culture Cancer Cell Lines Treatment Treatment with 7-HM-10,11-MDCPT Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Top1_Assay Topoisomerase I Cleavage Assay Treatment->Top1_Assay

Caption: Experimental workflow for characterizing 7-HM-10,11-MDCPT.

Apoptosis_Signaling_Pathway p53 p53 Activation Bax_Puma Upregulation of Bax, Puma p53->Bax_Puma Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax_Puma->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis_Execution Apoptosis Caspase_3->Apoptosis_Execution

Caption: Intrinsic apoptosis pathway induced by 7-HM-10,11-MDCPT.

References

An In-depth Technical Guide to 7-Hydroxymethyl-10,11-methylenedioxycamptothecin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and extensive experimental data for 7-Hydroxymethyl-10,11-methylenedioxycamptothecin is limited in publicly accessible literature. Therefore, this guide synthesizes available information on this specific compound with data from closely related 7-substituted-10,11-methylenedioxycamptothecin analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-HMDC) is a semi-synthetic derivative of camptothecin (B557342), a natural quinoline (B57606) alkaloid. It belongs to a class of potent anti-cancer agents that function by inhibiting topoisomerase I, a critical enzyme in DNA replication and transcription. The structural modifications at the 7, 10, and 11 positions of the camptothecin core are intended to enhance efficacy, improve solubility, and modulate pharmacokinetic properties. The 10,11-methylenedioxy group, in particular, has been associated with increased potency and stability of the topoisomerase I-DNA cleavable complex.[1][2] The 7-hydroxymethyl substitution is anticipated to influence the compound's solubility and potential for further chemical modification, such as for use as a payload in antibody-drug conjugates (ADCs).[3][4]

Mechanism of Action

Like other camptothecin derivatives, 7-HMDC's primary mechanism of action is the inhibition of DNA topoisomerase I. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. 7-HMDC stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication. The resulting DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.[5]

Camptothecin_Mechanism_of_Action cluster_0 Cellular Processes CPT 7-HMDC TopoI_DNA Topoisomerase I-DNA Complex CPT->TopoI_DNA Binds to and inhibits Cleavable_Complex Stabilized Cleavable Complex TopoI_DNA->Cleavable_Complex Stabilizes SSB Single-Strand Breaks Cleavable_Complex->SSB Prevents re-ligation DSB Double-Strand Breaks (during replication) SSB->DSB Replication fork collision Cell_Cycle_Arrest S/G2-M Phase Cell Cycle Arrest DSB->Cell_Cycle_Arrest DNA damage response Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Mechanism of action for 7-Hydroxymethyl-10,11-methylenedioxycamptothecin.

Quantitative Data

Table 1: In Vitro Cytotoxicity of 7-Substituted-10,11-methylenedioxycamptothecin Analogues

CompoundCell LineCancer TypeIC50 (nM)Reference
7-Ethyl-10,11-methylenedioxycamptothecinSW620Colon CarcinomaPotent[1]
7-Chloromethyl-10,11-methylenedioxycamptothecinSW620Colon CarcinomaPotent[1]
"Compound 9c" (a 7-substituted analogue)NCI-H446Small-Cell Lung Cancer<10[5][6]
"Compound 9c" (a 7-substituted analogue)H69AR (drug-resistant)Small-Cell Lung Cancer<10[5][6]

Table 2: In Vivo Antitumor Efficacy of a 7-Substituted-10,11-methylenedioxycamptothecin Analogue ("Compound 9c") in Xenograft Models

Animal ModelTreatment Dose (mg/kg)Tumor Growth Inhibition (%)Reference
NCI-H446 Xenograft0.7540.4[5][6]
NCI-H446 Xenograft1.573.7[5][6]
NCI-H446 Xenograft3.095.5[5][6]
NCI-H446/Irinotecan-resistant Xenograft3.093.42[5][6]

Table 3: Pharmacokinetic Parameters of 10,11-Methylenedioxycamptothecin (MC) in Mice

ParameterValueUnitReference
t1/2,z15.2h[7]
CL526ml/min/kg[7]
Vz694L/kg[7]

Experimental Protocols

Synthesis of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (Proposed)

A precise, peer-reviewed synthesis protocol for 7-HMDC is not publicly available. However, based on the synthesis of similar camptothecin derivatives, a plausible route is outlined below.

Synthesis_Workflow cluster_0 Synthetic Pathway Start 10,11-Methylenedioxycamptothecin Intermediate1 7-Halomethyl-10,11-methylenedioxycamptothecin Start->Intermediate1 Halomethylation (e.g., with paraformaldehyde and HBr/HCl) Final_Product 7-Hydroxymethyl-10,11-methylenedioxycamptothecin Intermediate1->Final_Product Hydrolysis (e.g., with aqueous base or silver nitrate)

A proposed synthetic workflow for 7-HMDC.

Materials:

  • 10,11-Methylenedioxycamptothecin

  • Paraformaldehyde

  • Hydrobromic acid or Hydrochloric acid

  • Aqueous sodium hydroxide (B78521) or Silver nitrate

  • Appropriate solvents (e.g., acetic acid, DMF)

  • Purification reagents (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Halomethylation: 10,11-Methylenedioxycamptothecin is reacted with paraformaldehyde and a hydrohalic acid (e.g., HBr in acetic acid) to introduce a halomethyl group at the C7 position. The reaction mixture is typically heated to facilitate the reaction.

  • Purification: The crude 7-halomethyl intermediate is purified using techniques such as column chromatography.

  • Hydrolysis: The purified 7-halomethyl derivative is then subjected to hydrolysis to replace the halogen with a hydroxyl group. This can be achieved by treatment with an aqueous base (e.g., NaOH) or a silver salt (e.g., AgNO3) in a suitable solvent.

  • Final Purification: The final product, 7-Hydroxymethyl-10,11-methylenedioxycamptothecin, is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • 7-HMDC stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-HMDC and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Topoisomerase I Inhibition Assay (Cleavable Complex Assay)

Materials:

  • Supercoiled plasmid DNA

  • Purified human topoisomerase I

  • 7-HMDC

  • Reaction buffer

  • Proteinase K

  • Agarose (B213101) gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • Reaction Setup: Incubate supercoiled plasmid DNA with topoisomerase I in the presence of varying concentrations of 7-HMDC.

  • Termination: Stop the reaction by adding a solution containing a detergent (e.g., SDS) and proteinase K to digest the enzyme.

  • Electrophoresis: Separate the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. The accumulation of nicked or linear DNA in the presence of the drug indicates the stabilization of the cleavable complex.

Signaling Pathways

The induction of apoptosis by 7-HMDC is expected to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage caused by the compound activates a cascade of signaling events, leading to the activation of caspases and ultimately, programmed cell death.

Apoptotic_Signaling_Pathway cluster_0 Apoptosis Induction by 7-HMDC cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway HMDC 7-HMDC DNA_Damage DNA Double-Strand Breaks HMDC->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak FasL FasL Upregulation p53->FasL Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Cyto_c Cytochrome c Release Mito->Cyto_c Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) Cyto_c->Apaf1 Caspase3 Caspase-3 Activation Apaf1->Caspase3 DISC DISC Formation (Fas, FADD, Pro-caspase-8) FasL->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic signaling pathways induced by 7-HMDC.

Conclusion

7-Hydroxymethyl-10,11-methylenedioxycamptothecin is a promising camptothecin analogue with potential as a potent anti-cancer agent. Its structural features suggest high cytotoxicity, and it has been identified as a suitable payload for antibody-drug conjugates. While specific experimental data for this compound is limited, the broader understanding of 7-substituted-10,11-methylenedioxycamptothecins indicates a strong potential for significant antitumor activity. Further research is warranted to fully characterize its pharmacological profile and to explore its therapeutic applications, both as a standalone agent and as part of targeted drug delivery systems.

References

7-Hydroxymethyl-10,11-Methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT): A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), a potent derivative of the topoisomerase I inhibitor, camptothecin (B557342). This document details a plausible synthetic route, expected analytical characterization, and the biological context of this compound, which is of significant interest as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (this compound) is a semi-synthetic analog of camptothecin, a naturally occurring quinoline (B57606) alkaloid. The introduction of a hydroxymethyl group at the 7-position and a methylenedioxy bridge across the 10 and 11 positions of the camptothecin core structure modifies its physicochemical and biological properties. These modifications are intended to enhance its potency and provide a reactive handle for conjugation to targeting moieties, such as monoclonal antibodies, in the rapidly evolving field of ADCs.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-stage process: first, the synthesis of the core structure, 10,11-methylenedioxycamptothecin (also known as FL118), followed by the introduction of the hydroxymethyl group at the 7-position.

Synthesis of 10,11-Methylenedioxycamptothecin (FL118)

The core structure is typically synthesized via a Friedländer annulation, a classic method for constructing quinoline rings. This involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl.

Experimental Protocol:

A plausible synthetic route for FL118 involves the condensation of 2-amino-4,5-(methylenedioxy)benzaldehyde with a tricyclic lactone, (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

  • Step 1: Preparation of 2-amino-4,5-(methylenedioxy)benzaldehyde: This starting material can be prepared from commercially available 3,4-(methylenedioxy)aniline (B81397) through a series of reactions including formylation and subsequent reduction.

  • Step 2: Condensation Reaction: Equimolar amounts of 2-amino-4,5-(methylenedioxy)benzaldehyde and the tricyclic lactone are refluxed in a suitable solvent system, such as a mixture of toluene (B28343) and acetic acid, in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid.

  • Step 3: Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure 10,11-methylenedioxycamptothecin.

Hydroxymethylation of 10,11-Methylenedioxycamptothecin

The introduction of the hydroxymethyl group at the 7-position can be achieved through a radical hydroxymethylation reaction. A method adapted from the synthesis of 7-hydroxymethylcamptothecin from camptothecin is proposed here.[1]

Experimental Protocol:

  • Reaction Setup: 10,11-Methylenedioxycamptothecin is suspended in a mixture of methanol, water, and sulfuric acid.

  • Radical Generation: To this solution, iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) is added, followed by the dropwise addition of 30% hydrogen peroxide under cooling. This generates hydroxyl radicals which, in the presence of methanol, lead to the formation of the hydroxymethyl radical.

  • Reaction Progression: The reaction mixture is stirred for an extended period at room temperature to allow for the electrophilic substitution of the hydroxymethyl radical onto the electron-rich position 7 of the quinoline core.

  • Work-up and Purification: The reaction is quenched by pouring it into ice water, leading to the precipitation of the product. The solid is collected by filtration, and the filtrate can be extracted with a suitable organic solvent like chloroform (B151607) to recover any dissolved product. The combined product is then dried and can be further purified by recrystallization or chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 10,11-Methylenedioxy- camptothecin (FL118) B Reagents: FeSO4*7H2O, H2O2, H2SO4, MeOH/H2O A->B Reaction C This compound B->C Hydroxymethylation D Purification (Chromatography/Recrystallization) C->D E Final Product D->E

Caption: Synthetic workflow for this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structural integrity.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group protons at the C20 position, aromatic protons of the quinoline and phenyl rings, the methylene protons of the methylenedioxy group, and a characteristic singlet for the newly introduced hydroxymethyl group at C7. The lactone ring protons at C17 and the C5 methylene protons would also be present.
¹³C NMR Resonances for the carbonyl carbons of the lactone and the pyridone ring, aromatic carbons, carbons of the ethyl group, the methylenedioxy carbon, and the carbon of the hydroxymethyl group.
Mass Spectrometry (MS) The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₂₂H₁₈N₂O₇.[2] Fragmentation patterns would likely involve losses of the ethyl group, water, and cleavage of the lactone ring.
Chromatographic Analysis
Technique Expected Results
High-Performance Liquid Chromatography (HPLC) A single major peak in the chromatogram, indicating the purity of the compound. The retention time will be specific to the compound under the given chromatographic conditions (e.g., reverse-phase column, mobile phase composition).
Thin-Layer Chromatography (TLC) A single spot with a characteristic Rf value on a suitable stationary phase (e.g., silica gel) with an appropriate mobile phase.

Biological Activity and Mechanism of Action

Role as an ADC Payload

This compound is primarily of interest as a cytotoxic payload for ADCs. The hydroxymethyl group at the 7-position serves as a versatile chemical handle for conjugation to a linker molecule, which is then attached to a monoclonal antibody.

ADC_Concept cluster_adc Antibody-Drug Conjugate (ADC) Structure Antibody Monoclonal Antibody Linker Linker Antibody->Linker Payload 7-Hydroxymethyl- 10,11-MDCPT Linker->Payload

Caption: Conceptual diagram of an ADC with this compound.

Mechanism of Action

Like other camptothecin analogs, this compound is expected to exert its cytotoxic effect by inhibiting Topoisomerase I, a crucial enzyme involved in DNA replication and transcription.

Signaling Pathway:

  • Enzyme Binding: The drug intercalates into the DNA-Topoisomerase I complex.

  • Cleavage Complex Stabilization: It stabilizes the covalent "cleavable complex" intermediate, where one strand of the DNA is cut.

  • Re-ligation Inhibition: The drug prevents the re-ligation of the cleaved DNA strand.

  • DNA Damage: The collision of the replication fork with this stabilized complex leads to double-strand DNA breaks.

  • Apoptosis Induction: This accumulation of DNA damage triggers programmed cell death (apoptosis) in cancer cells.

TopoI_Inhibition cluster_pathway Topoisomerase I Inhibition Pathway Drug 7-Hydroxymethyl- 10,11-MDCPT TopoI Topoisomerase I- DNA Complex Drug->TopoI Binds to Cleavage Stabilized Cleavable Complex TopoI->Cleavage Inhibits re-ligation DSB Double-Strand DNA Break Cleavage->DSB Leads to Replication Replication Fork Replication->Cleavage Collides with Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Mechanism of action of this compound.

Conclusion

This compound represents a promising molecule in the development of next-generation cancer therapeutics. Its synthesis, while requiring careful execution of multi-step organic reactions, is achievable based on established chemical principles. Thorough characterization is paramount to ensure the quality and consistency of the compound for its intended application in ADCs. The potent anti-tumor activity, derived from its ability to inhibit Topoisomerase I, makes it a valuable payload for targeted cancer therapy. Further research into its specific biological properties and conjugation chemistries will undoubtedly pave the way for novel and effective cancer treatments.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a semi-synthetic derivative of camptothecin (B557342) (CPT), a potent topoisomerase I inhibitor. Like other CPT analogues, its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, stability, membrane permeability, and interaction with its molecular target. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and illustrates its mechanism of action through signaling pathway diagrams. Due to the limited availability of direct experimental data for this specific analogue, information from closely related compounds is also discussed to provide a broader context for drug development professionals.

Physicochemical Properties

The chemical structure of this compound is characterized by the pentacyclic ring system of camptothecin, with a hydroxymethyl group at the 7-position and a methylenedioxy bridge across the 10 and 11 positions of the A-ring. These modifications are intended to modulate the compound's properties, such as its solubility and anti-tumor activity.

Quantitative Data

Direct experimental data for many physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed data for the target compound and relevant experimental data for closely related analogues to provide a comparative reference.

PropertyThis compoundRelated Analogues
Molecular Formula C₂₂H₁₈N₂O₇-
Molecular Weight 422.4 g/mol -
logP (Octanol/Water) -0.1 (Computed, XLogP3)1.2 (Computed, XLogP3 for 7-Chloromethyl-10,11-MDCPT)[1]
Aqueous Solubility Data not availablePoorly soluble (general for 10,11-MDCPT derivatives)[2]
pKa Data not available-
Storage Temperature -20°C-

Note: The computed logP value suggests that this compound is more hydrophilic than its 7-chloromethyl counterpart. The poor water solubility of camptothecin derivatives is a well-documented challenge in their development as therapeutic agents.[2]

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action for this compound, like all camptothecin analogues, is the inhibition of DNA topoisomerase I (Topo I). Topo I is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.

The planar pentacyclic structure of the camptothecin molecule intercalates into the DNA-Topo I complex, stabilizing it. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.

Topoisomerase_I_Inhibition Mechanism of Topoisomerase I Inhibition by this compound cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by this compound DNA_Supercoiling Supercoiled DNA Topo_I_Binding Topoisomerase I Binding DNA_Supercoiling->Topo_I_Binding Torsional Strain Cleavage_Complex Transient Topo I-DNA Cleavable Complex Topo_I_Binding->Cleavage_Complex Single-Strand Nick DNA_Relaxation DNA Relaxation Cleavage_Complex->DNA_Relaxation Cycle Continues Stabilized_Complex Stabilized Topo I-DNA Cleavable Complex Cleavage_Complex->Stabilized_Complex Re-ligation DNA Re-ligation DNA_Relaxation->Re-ligation Cycle Continues Re-ligation->DNA_Supercoiling Cycle Continues MDCPT This compound MDCPT->Stabilized_Complex Intercalation Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision During S-Phase DSB Double-Strand Break Replication_Fork_Collision->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Caption: Inhibition of Topoisomerase I by this compound.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized yet detailed methodologies adapted from research on other camptothecin analogues. These protocols provide a robust framework for the experimental determination of key physicochemical properties.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

Solubility_Workflow Workflow for Aqueous Solubility Determination Start Start Add_Excess Add excess compound to aqueous buffer (e.g., PBS pH 7.4) Start->Add_Excess Equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with constant agitation (24-48h) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Collect_Supernatant Carefully collect the supernatant Centrifuge->Collect_Supernatant Filter Filter through a 0.22 µm filter to remove fine particles Collect_Supernatant->Filter Analyze Quantify concentration by a validated analytical method (e.g., HPLC-UV) Filter->Analyze End End Analyze->End Forced_Degradation_Workflow Workflow for Forced Degradation Studies Start Prepare stock solution of This compound Stress_Conditions Expose aliquots to various stress conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stress_Conditions->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Stress_Conditions->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Stress_Conditions->Photolytic Analyze Analyze samples at time points by a stability-indicating HPLC method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photolytic->Analyze Identify Identify and characterize major degradation products (e.g., using LC-MS) Analyze->Identify End End Identify->End

References

7-Hydroxymethyl-10,11-MDCPT: A Technical Guide to Topoisomerase I Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a derivative of camptothecin, a well-established class of anti-cancer agents that target human DNA topoisomerase I (Top1).[1] This document provides an in-depth technical guide on the core principles and methodologies for assessing the Top1 inhibitory activity of this compound. While specific experimental data for this compound is not extensively published, this guide outlines the standard assays and expected mechanistic pathways based on its structural class. This compound has been identified as a payload for antibody-drug conjugate (ADC) synthesis, highlighting its potential as a potent cytotoxic agent.[2]

Topoisomerase I is a critical enzyme in DNA replication and transcription, responsible for relaxing supercoiled DNA by introducing transient single-strand breaks.[3] Camptothecin and its derivatives act by stabilizing the covalent complex between Top1 and DNA, leading to the accumulation of single-strand breaks which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Mechanism of Topoisomerase I Inhibition

The catalytic cycle of Topoisomerase I involves the cleavage of one DNA strand, allowing the DNA to rotate and unwind, followed by the religation of the cleaved strand. Camptothecin-based inhibitors like this compound are thought to bind to the Top1-DNA covalent complex, preventing the religation step. This stabilization of the "cleavable complex" is the primary mechanism of their cytotoxic action.

Topoisomerase_I_Inhibition cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by this compound Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binding and DNA Cleavage Supercoiled_DNA->Top1_Binding Top1 Cleavable_Complex Top1-DNA Covalent Complex (Cleavable Complex) Top1_Binding->Cleavable_Complex DNA_Relaxation DNA Relaxation Cleavable_Complex->DNA_Relaxation Stabilized_Complex Stabilized Ternary Complex (Top1-DNA-Inhibitor) Cleavable_Complex->Stabilized_Complex Religation Religation DNA_Relaxation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor This compound Inhibitor->Stabilized_Complex Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision S-phase DSB_Formation Double-Strand Break Formation Replication_Fork_Collision->DSB_Formation Apoptosis Cell Death (Apoptosis) DSB_Formation->Apoptosis

Mechanism of Topoisomerase I Inhibition.

Experimental Protocols

The primary method for evaluating Top1 inhibitors is the DNA relaxation assay. This assay measures the ability of the enzyme to relax supercoiled plasmid DNA in the presence and absence of the test compound.

Topoisomerase I DNA Relaxation Assay

Objective: To determine the concentration at which this compound inhibits 50% of the Topoisomerase I relaxation activity (IC50).

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose (B213101)

  • Tris-Acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Proteinase K

Procedure:

  • Reaction Setup: Prepare reaction mixtures on ice. A typical 20 µL reaction would include:

    • 2 µL of 10X Assay Buffer

    • 0.5 µg of supercoiled plasmid DNA

    • Varying concentrations of this compound (e.g., 0.1 µM to 100 µM)

    • 1 Unit of Human Topoisomerase I

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye containing Proteinase K. Incubate at 37°C for another 30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers are separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

  • IC50 Determination: Calculate the percentage of inhibition for each concentration of this compound compared to the no-drug control. Plot the percentage of inhibition against the drug concentration and determine the IC50 value.

Experimental_Workflow Start Start: Prepare Reagents Reaction_Setup Set up reaction mixtures on ice: - 10X Assay Buffer - Supercoiled DNA - Test Compound (this compound) - Topoisomerase I - H2O Start->Reaction_Setup Incubation Incubate at 37°C for 30 minutes Reaction_Setup->Incubation Termination Stop reaction with Stop Buffer + Proteinase K Incubation->Termination Protein_Digestion Incubate at 37°C for 30 minutes Termination->Protein_Digestion Electrophoresis Load samples on 1% agarose gel and run electrophoresis Protein_Digestion->Electrophoresis Visualization Visualize DNA bands under UV light Electrophoresis->Visualization Analysis Quantify band intensities (Densitometry) Visualization->Analysis IC50_Calculation Calculate % Inhibition and determine IC50 Analysis->IC50_Calculation End End: Report Results IC50_Calculation->End

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of Camptothecin Analogs with a Focus on 7-Hydroxymethyl-10,11-MDCPT

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly accessible research data specifically detailing the in vitro cytotoxicity of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) in cancer cell lines is limited. This guide provides a comprehensive framework based on the well-established principles of evaluating camptothecin (B557342) derivatives, offering a valuable resource for research and drug development in this area. The methodologies and data presentation formats are directly applicable to the study of novel compounds like this compound.

Introduction

Camptothecin, a pentacyclic quinoline (B57606) alkaloid, and its derivatives are a significant class of anticancer agents that target DNA topoisomerase I.[1] By inhibiting this enzyme, which is crucial for relieving torsional stress during DNA replication and transcription, camptothecins lead to DNA damage and induce apoptosis in cancer cells.[1][2] While the parent compound showed promising antitumor activity, its clinical use was limited by poor water solubility and adverse side effects.[1] This has spurred the development of numerous analogs, with topotecan (B1662842) and irinotecan (B1672180) being notable clinical successes.[1] The ongoing exploration of new derivatives, such as this compound, aims to enhance efficacy, improve solubility, and overcome drug resistance.

This technical guide outlines the standard in vitro methodologies for assessing the cytotoxicity of camptothecin analogs, provides a template for data presentation, and illustrates the key signaling pathways involved in their mechanism of action.

Quantitative Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for camptothecin and several of its well-characterized derivatives across a range of human cancer cell lines. This format is recommended for presenting data on novel compounds like this compound to allow for easy comparison with established drugs.

Table 1: Comparative IC50 Values of Camptothecin and its Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
CamptothecinMCF-7Breast0.004
HCT-116Colon0.002
A549Lung0.015
TopotecanMCF-7Breast0.02
HCT-116Colon0.01
A549Lung0.05
Irinotecan (SN-38)MCF-7Breast0.002
HCT-116Colon0.001
A549Lung0.008

Note: IC50 values can vary based on the specific cell line and the assay conditions used.[1]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental in drug discovery. The following are detailed protocols for commonly used colorimetric assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells.

  • Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well to stain the cellular proteins.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for camptothecin derivatives and a typical workflow for in vitro cytotoxicity testing.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compound Add Serial Dilutions of This compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_reagent Add Assay Reagent (e.g., MTT, SRB) incubate_48_72h->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay measure_signal Measure Signal (Absorbance) incubate_assay->measure_signal calc_viability Calculate % Cell Viability measure_signal->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 end End det_ic50->end

Caption: A stepwise workflow for in vitro cytotoxicity assessment.

G Camptothecin-Induced Apoptotic Signaling Pathway CPT Camptothecin Analog (e.g., this compound) TopoI_DNA Topoisomerase I-DNA Cleavage Complex CPT->TopoI_DNA Stabilizes Replication_Fork Replication Fork Collision TopoI_DNA->Replication_Fork Leads to DSB DNA Double-Strand Breaks Replication_Fork->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Key signaling events in camptothecin-induced apoptosis.[1]

Conclusion

The development of novel camptothecin derivatives like this compound is a promising strategy in cancer therapy. The in vitro evaluation of these compounds is a critical first step in the drug development pipeline. By employing standardized cytotoxicity assays and a systematic approach to data analysis and presentation, researchers can effectively characterize the potency of new analogs and compare them to existing therapeutics. The methodologies and frameworks presented in this guide provide a robust foundation for the continued investigation of this important class of anticancer agents.

References

Structural Analysis of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a derivative of camptothecin (B557342), a potent antineoplastic agent. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, a hypothetical experimental protocol for its synthesis and characterization, and an illustrative diagram of its molecular structure. Due to the limited availability of specific experimental data in the public domain, this guide leverages information on closely related camptothecin analogs to present a representative framework for its structural elucidation.

Introduction

Camptothecin and its derivatives are a class of anticancer drugs that inhibit DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2][3][4] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to DNA damage and induce apoptosis, particularly in rapidly dividing cancer cells.[5] Modifications to the camptothecin scaffold have been extensively explored to enhance efficacy, improve solubility, and overcome drug resistance. The 7-hydroxymethyl and 10,11-methylenedioxy substitutions on the camptothecin core represent strategic modifications aimed at potentially improving its therapeutic index.

Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C22H18N2O7PubChem[3][6]
Molecular Weight 422.4 g/mol PubChem[6]
IUPAC Name (5S)-5-ethyl-5-hydroxy-14-(hydroxymethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²¹]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dionePubChem[6]
SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)OPubChem[6]
InChI InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1PubChem[6]
InChIKey UYOXKDDEJDVQSN-QFIPXVFZSA-NPubChem[6]
XLogP3 -0.1PubChem[6]
Topological Polar Surface Area 118 ŲPubChem[6]

Hypothetical Experimental Protocols

The following protocols are representative methodologies for the synthesis and structural characterization of 7-substituted camptothecin derivatives and are provided as a guide for the potential synthesis and analysis of this compound.

Synthesis of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin

The synthesis of 7-substituted camptothecin derivatives often involves a multi-step process. A plausible route to this compound could be a modification of the Friedländer annulation, a common method for constructing the quinoline (B57606) core of camptothecins.

Experimental Workflow: Synthesis

G A Starting Material: 10,11-methylenedioxycamptothecin B Step 1: Introduction of a precursor group at C7 A->B e.g., Vilsmeier-Haack reaction to form 7-formyl derivative C Intermediate Product B->C D Step 2: Conversion to the hydroxymethyl group C->D e.g., Reduction with NaBH4 E Crude this compound D->E F Purification: Chromatography/Crystallization E->F G Pure this compound F->G

Caption: A potential synthetic workflow for this compound.

Detailed Steps:

  • Preparation of the 7-formyl derivative: 10,11-methylenedioxycamptothecin would first be formylated at the C7 position. This could be achieved using a Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide. The reaction mixture would be heated, and upon completion, the product would be isolated by precipitation and filtration.

  • Reduction to the 7-hydroxymethyl group: The resulting 7-formyl-10,11-methylenedioxycamptothecin would then be reduced to the corresponding alcohol. A mild reducing agent such as sodium borohydride (B1222165) in a suitable solvent like methanol (B129727) or ethanol (B145695) would be appropriate to avoid reduction of other functional groups. The reaction would be monitored by thin-layer chromatography (TLC).

  • Purification: The crude this compound would be purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Further purification could be achieved by recrystallization from an appropriate solvent system to yield the final product.

Structural Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum would be expected to show characteristic signals for the aromatic protons, the methylenedioxy protons, the ethyl group at the chiral center, the newly formed hydroxymethyl group, and the lactone ring protons.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, confirming the presence of the quinoline core, the lactone carbonyl, and the methylenedioxy and hydroxymethyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the accurate mass of the molecule and confirm its elemental composition (C22H18N2O7).

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including O-H stretching for the hydroxyl groups, C=O stretching for the lactone and pyridone carbonyls, and C-O stretching for the ether linkages.

Experimental Workflow: Structural Characterization

G A Pure Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B Determine connectivity and proton/carbon environments C Mass Spectrometry (HRMS) A->C Confirm molecular formula D IR Spectroscopy A->D Identify functional groups E Structural Confirmation B->E C->E D->E

Caption: A typical workflow for the structural characterization of a synthesized compound.

Mechanism of Action: Topoisomerase I Inhibition

As a camptothecin derivative, this compound is expected to exert its anticancer activity through the inhibition of DNA topoisomerase I.

Signaling Pathway: Topoisomerase I Inhibition

G cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by this compound A Topoisomerase I binds to DNA B Single-strand DNA cleavage A->B Catalytic Cycle C DNA unwinding B->C Catalytic Cycle D DNA relegation C->D Catalytic Cycle D->A Catalytic Cycle E This compound binds to Topo I-DNA complex F Stabilization of the cleavage complex E->F G Inhibition of DNA relegation F->G H DNA damage (single-strand breaks) G->H I Apoptosis H->I

References

Preliminary Antitumor Activity of 7-Hydroxymethyl-10,11-MDCPT: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the preliminary antitumor activity of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is limited in publicly available literature. This guide synthesizes information from studies on closely related 7-substituted 10,11-methylenedioxycamptothecin analogues to provide a comprehensive technical overview of its expected biological activity and potential as an anticancer agent.

Core Concepts: The Camptothecin (B557342) Family and Topoisomerase I Inhibition

Camptothecin and its derivatives are a class of potent antitumor agents that exert their cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA (known as the cleavable complex), camptothecin analogues lead to the accumulation of single-strand DNA breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, which, if not repaired, triggers apoptotic cell death.

The 10,11-methylenedioxy substitution on the camptothecin scaffold has been shown to enhance antitumor activity. Further modifications at the 7-position, such as the hydroxymethyl group in this compound, can modulate the compound's potency, stability of the cleavable complex, and pharmacokinetic properties. Several novel 7-alkyl methylenedioxy-camptothecin derivatives have demonstrated increased cytotoxicity and the ability to induce persistent cleavable complexes with mammalian topoisomerase I.[1]

Quantitative Data on Analogous Compounds

The following tables summarize the in vitro and in vivo antitumor activities of structurally similar 7-substituted 10,11-methylenedioxycamptothecin derivatives. This data provides a benchmark for the anticipated potency of this compound.

Table 1: In Vitro Cytotoxicity of 7-Substituted 10,11-Methylenedioxycamptothecin Analogues

CompoundCell Line(s)IC50 (nM)Reference
9c (a novel 7-substituted derivative)NCI-H446, H69, H69AR, NCI-H446/Irinotecan, NCI-H446/EPNanomolar range[2]
11b (10,11-methylenedioxy-camptothecin rhamnoside)RM-1 (mouse prostate cancer)48.27[3]
7-E-MDO-CPT (7-ethyl-10,11-methylenedioxy-camptothecin)SW620 (human colon carcinoma)More potent than Camptothecin[1]
7-CM-MDO-CPT (7-chloromethyl-10,11-methylenedioxy-camptothecin)SW620 (human colon carcinoma)More potent than Camptothecin[1]

Table 2: In Vivo Antitumor Efficacy of 7-Substituted 10,11-Methylenedioxycamptothecin Analogues

CompoundTumor ModelDosageTumor Growth Inhibition (TGI)Reference
9c NCI-H446/Irinotecan xenograft3 mg/kg93.42%[2]
9c NCI-H446/EP xenograft3 mg/kg84.46%[2]
11b RM-1 xenograft9 mg/kg44.9%[3]
THMAM-MD (7-trihydroxymethylaminomethyl analog)HT-29 (colon cancer) & MiaPaCa-2 (pancreatic cancer) xenograftsNot specifiedExcellent, persisting activity[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of camptothecin derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Topotecan).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Topoisomerase I Cleavable Complex Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the formation of the cleavable complex.

  • Complex Trapping: Stop the reaction and trap the cleavable complex by adding SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Separate the DNA species (supercoiled, nicked, and linear) on an agarose gel.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. An increase in the amount of nicked and linear DNA indicates the stabilization of the cleavable complex.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., intraperitoneally or intravenously) at various doses according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.

Visualizations

Signaling Pathway of Camptothecin-Induced Apoptosis

G cluster_0 Cellular Response to this compound cluster_1 Apoptotic Cascade CPT This compound Top1_DNA Topoisomerase I-DNA Complex CPT->Top1_DNA Inhibition Cleavable_Complex Stabilized Cleavable Complex Top1_DNA->Cleavable_Complex Stabilization DSB Double-Strand DNA Break Cleavable_Complex->DSB Collision with Replication_Fork Replication Fork Replication_Fork->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR DNA Damage Signal p53 p53 Activation ATM_ATR->p53 Caspase_Activation Caspase Activation p53->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action for this compound leading to apoptosis.

Experimental Workflow for Antitumor Activity Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Top1_Assay Topoisomerase I Cleavable Complex Assay Cytotoxicity->Top1_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Top1_Assay->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Xenograft Xenograft Tumor Model Cell_Cycle->Xenograft Promising Results TGI Tumor Growth Inhibition Xenograft->TGI Toxicity Toxicity Assessment Xenograft->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD

Caption: A typical workflow for the preclinical evaluation of a novel camptothecin analogue.

Conclusion

While direct experimental evidence for this compound is not yet widely published, the available data on its close analogues strongly suggest that it is a promising candidate for further investigation as an antitumor agent. Its chemical structure implies a mechanism of action centered on topoisomerase I inhibition, and it is anticipated to exhibit potent cytotoxicity against a range of cancer cell lines. The provided experimental protocols and workflows offer a robust framework for its preclinical evaluation. Further studies are warranted to elucidate the specific activity, selectivity, and therapeutic potential of this compound. The compound also holds potential as a payload for antibody-drug conjugates (ADCs), a targeted therapeutic approach that could enhance its efficacy and reduce systemic toxicity.[5]

References

Methodological & Application

Synthesis of 7-Hydroxymethyl-10,11-MDCPT: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), a potent derivative of the anti-cancer agent camptothecin (B557342). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry. The protocol outlines a multi-step synthesis, commencing from commercially available starting materials, and culminates in the target compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepProductStarting Material(s)Reagents and SolventsReaction ConditionsYield (%)
1: Synthesis of Tricyclic Keto Lactone Intermediate(S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trioneCitrazinic acidMulti-step synthesis involving various reagents including thionyl chloride, methanol (B129727), propionaldehyde, etc. (Detailed in cited literature)See cited literature for specific conditions.-
2: Synthesis of 10,11-Methylenedioxycamptothecin (MDCPT)10,11-Methylenedioxycamptothecin(S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione and 2-Amino-4,5-methylenedioxybenzaldehyde (6-Aminopiperonal)Toluene (B28343), 4-methylbenzenesulfonic acidReflux under N₂ atmosphere for 12 h at 110 °C80-85
3: Synthesis of this compound7-Hydroxymethyl-10,11-methylenedioxycamptothecin10,11-MethylenedioxycamptothecinMethanol, 75% Sulfuric acid, Water, FeSO₄·7H₂O, 30% Hydrogen peroxide0 °C to room temperature, 16 hours~83

Experimental Protocols

Step 1: Synthesis of the Tricyclic Keto Lactone Intermediate

The synthesis of the key intermediate, (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a multi-step process starting from citrazinic acid. For a detailed protocol, please refer to the established literature on the practical asymmetric synthesis of this versatile intermediate for camptothecin analogs.

Step 2: Synthesis of 10,11-Methylenedioxycamptothecin (MDCPT)

This step involves the Friedländer annulation reaction to construct the core pentacyclic structure of MDCPT.

Materials:

  • (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

  • 2-Amino-4,5-methylenedioxybenzaldehyde (6-Aminopiperonal)

  • Toluene

  • 4-methylbenzenesulfonic acid

  • Nitrogen gas (N₂)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • In a round bottom flask, dissolve (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1.0 equivalent) and 2-Amino-4,5-methylenedioxybenzaldehyde (1.2 equivalents) in toluene.

  • Add a catalytic amount of 4-methylbenzenesulfonic acid (0.2 equivalents) to the mixture.

  • Equip the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux at 110 °C and maintain for 12 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash chromatography on silica gel to obtain 10,11-Methylenedioxycamptothecin.

Step 3: Synthesis of this compound

This final step introduces the hydroxymethyl group at the 7-position of the MDCPT core.

Materials:

  • 10,11-Methylenedioxycamptothecin

  • Methanol

  • 75% Sulfuric acid

  • Deionized water

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ice bath

  • Stirring plate and stir bar

  • Filtration apparatus

  • Chloroform (B151607)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Suspend 10,11-Methylenedioxycamptothecin (1.0 equivalent) in methanol in a suitable flask.

  • Add 75% sulfuric acid and water to dissolve the starting material completely.

  • Add FeSO₄·7H₂O (a significant molar excess) to the solution.

  • Cool the reaction mixture in an ice bath and begin stirring.

  • Add 30% hydrogen peroxide dropwise to the cooled and stirred solution over a period of 2 hours.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 14 hours.

  • Pour the reaction mixture into a large volume of ice water to precipitate the product.

  • Collect the yellowish-brown solid precipitate by filtration and dry it under reduced pressure.

  • Extract the filtrate with chloroform multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain additional crude product.

  • Combine all crude product fractions. The product can be further purified by recrystallization or chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Tricyclic Keto Lactone Synthesis cluster_1 Step 2: MDCPT Core Synthesis cluster_2 Step 3: 7-Hydroxymethylation Citrazinic_Acid Citrazinic Acid Multi_Step Multi-step Synthesis Citrazinic_Acid->Multi_Step Tricyclic_Keto_Lactone (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione Multi_Step->Tricyclic_Keto_Lactone Friedlander Friedländer Annulation Tricyclic_Keto_Lactone->Friedlander Aminopiperonal 2-Amino-4,5-methylenedioxybenzaldehyde Aminopiperonal->Friedlander MDCPT 10,11-Methylenedioxycamptothecin Friedlander->MDCPT Hydroxymethylation Hydroxymethylation MDCPT->Hydroxymethylation Final_Product This compound Hydroxymethylation->Final_Product

Caption: Synthetic workflow for this compound.

Signaling_Pathway MDCPT This compound Cleavable_Complex Stabilized Ternary Cleavable Complex MDCPT->Cleavable_Complex Binds to and stabilizes TopoI_DNA Topoisomerase I-DNA Complex TopoI_DNA->Cleavable_Complex Forms DNA_Damage DNA Double-Strand Breaks DNA_Replication DNA Replication Fork DNA_Replication->DNA_Damage Collision with complex leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action of this compound.

Application Notes and Protocols for 7-Hydroxymethyl-10,11-MDCPT in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This is achieved by linking a highly potent small molecule drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a promising payload for ADC development. As a derivative of camptothecin (B557342), it functions as a topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA cleavage complex, it leads to DNA damage and ultimately induces apoptosis in cancer cells. The 10,11-methylenedioxy substitution has been shown to enhance the stability of this complex, potentially leading to greater cytotoxicity compared to other camptothecin analogs.

This document provides detailed application notes and protocols for the utilization of this compound in the development of novel ADCs. Due to the limited availability of public data on this specific payload, the following protocols and data are based on closely related 7-substituted 10,11-methylenedioxycamptothecin derivatives and established methodologies for camptothecin-based ADCs.

Mechanism of Action: this compound ADC

The cytotoxic activity of a this compound based ADC is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Following internalization, the ADC is trafficked to the lysosome, where the linker connecting the antibody and the payload is cleaved by lysosomal enzymes. The released this compound can then diffuse into the nucleus and inhibit topoisomerase I, leading to cell death.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released This compound Lysosome->Payload_Released 4. Linker Cleavage Nucleus Nucleus Payload_Released->Nucleus 5. Nuclear Entry Topoisomerase_I Topoisomerase I Nucleus->Topoisomerase_I 6. Target Inhibition DNA_Damage DNA Damage & Apoptosis Topoisomerase_I->DNA_Damage 7. Cell Death Conjugation_Workflow Start Start Antibody_Reduction 1. Antibody Reduction (e.g., TCEP) Start->Antibody_Reduction Conjugation 3. Conjugation Reaction (e.g., pH 7.5, 4°C, 16h) Antibody_Reduction->Conjugation Linker_Payload_Prep 2. Prepare Linker-Payload Solution (e.g., in DMSO) Linker_Payload_Prep->Conjugation Purification 4. Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (DAR, Aggregation, Endotoxin) Purification->Characterization End End Characterization->End Cytotoxicity_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plates (Antigen-positive and -negative) Start->Cell_Seeding ADC_Treatment 2. Add Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation 3. Incubate for 72-120 hours ADC_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Application Notes and Protocols for 7-Hydroxymethyl-10,11-MDCPT Linker Chemistry in Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), a potent topoisomerase I inhibitor, in antibody conjugation.

The protocols outlined below are based on established methodologies for the conjugation of camptothecin (B557342) derivatives to antibodies, with specific details adapted for a closely related analogue, Gly-7-MAD-MDCPT, due to the limited availability of public data on this compound itself. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific antibody and linker system.

Chemical Structure and Properties

This compound is a derivative of camptothecin, a natural product known for its anticancer activity. The methylenedioxy and hydroxymethyl substitutions on the camptothecin core can modulate its physicochemical properties, such as solubility and interaction with its target, topoisomerase I.

PropertyValue
Molecular FormulaC₂₂H₁₈N₂O₇
Molecular Weight422.4 g/mol [1]
IUPAC Name(5S)-5-ethyl-5-hydroxy-14-(hydroxymethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²¹]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione[1]
CAS Number428816-69-7[1][2]

Mechanism of Action

The cytotoxic payload, this compound, exerts its anticancer effect by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, camptothecin derivatives lead to DNA double-strand breaks and ultimately induce apoptosis in rapidly dividing cancer cells. When conjugated to an antibody, this potent payload can be selectively delivered to tumor cells expressing the target antigen, thereby increasing its therapeutic index.

Below is a diagram illustrating the general mechanism of action for a this compound-based ADC.

ADC_Mechanism_of_Action Mechanism of Action of a this compound ADC ADC 1. ADC binds to target antigen on tumor cell surface Internalization 2. ADC-antigen complex is internalized via endocytosis ADC->Internalization Lysosome 3. ADC traffics to the lysosome Internalization->Lysosome Payload_Release 4. Linker is cleaved and payload is released Lysosome->Payload_Release DNA_Damage 5. Payload inhibits Topoisomerase I, leading to DNA damage Payload_Release->DNA_Damage Apoptosis 6. Cell undergoes apoptosis DNA_Damage->Apoptosis

Caption: General mechanism of action for a this compound ADC.

Experimental Protocols

The following protocols describe the key steps in the preparation and characterization of an ADC using a this compound derivative. These protocols are based on the use of a maleimide-containing linker for conjugation to reduced antibody interchain disulfides.

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol generates free thiol groups in the hinge region of the antibody for subsequent conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • Desalting column or diafiltration system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

  • Add a freshly prepared solution of TCEP to the mAb solution to a final molar excess of 2.5 to 5-fold. The optimal ratio should be determined empirically for each antibody.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Immediately following incubation, remove excess TCEP by buffer exchanging the reduced antibody into PBS using a desalting column or diafiltration.

  • Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

Protocol 2: Drug-Linker Conjugation

This protocol describes the conjugation of a maleimide-activated this compound linker to the reduced antibody.

Materials:

  • Reduced monoclonal antibody in PBS

  • Maleimide-activated this compound linker dissolved in a compatible organic solvent (e.g., DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-acetylcysteine (NAC) solution in PBS (quenching agent)

  • PBS, pH 7.4

Procedure:

  • Equilibrate the reduced antibody solution to room temperature.

  • Prepare a stock solution of the maleimide-activated drug-linker in DMSO (e.g., 10 mM).

  • Add the drug-linker solution to the reduced antibody solution to achieve a final molar excess of 1.5 to 2-fold of drug-linker per free thiol. The optimal ratio should be determined experimentally. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.

  • Quench the reaction by adding an excess of NAC (e.g., 2-fold molar excess over the initial drug-linker).

  • Incubate for an additional 20-30 minutes at room temperature.

  • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column, diafiltration, or size-exclusion chromatography (SEC).

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol outlines the methods to determine the drug-to-antibody ratio (DAR) and assess the purity and aggregation of the ADC.

3.1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the this compound payload (typically around 370 nm for camptothecin derivatives).

  • Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients (ε) and the Beer-Lambert law.

    • A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)

    • A_Drug,max = ε_Drug,max * C_Drug

  • Solve the equations to determine the concentrations of the antibody (C_Ab) and the drug (C_Drug).

  • The average DAR is calculated as: DAR = C_Drug / C_Ab.

3.2. DAR Distribution and Purity by Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Use a HIC column suitable for ADC analysis.

  • Develop a gradient elution method using a decreasing salt concentration to separate ADC species with different numbers of conjugated drug molecules.

  • Analyze the purified ADC sample and integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR from the peak area distribution.

  • Assess the percentage of unconjugated antibody (DAR0) and any high molecular weight species (aggregates).

3.3. Purity and Aggregation by Size-Exclusion Chromatography (SEC)

Procedure:

  • Use an SEC column appropriate for separating monoclonal antibodies and their aggregates.

  • Elute the ADC sample under isocratic conditions with a suitable mobile phase (e.g., PBS).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas to determine the percentage of monomer, aggregates, and any fragments.

Data Presentation

The following tables provide a template for summarizing the characterization data of the synthesized ADC.

Table 1: Physicochemical Characterization of this compound ADC

ParameterResultMethod
Average DARe.g., 3.8UV-Vis Spectroscopy
Average DARe.g., 3.9HIC
Monomer Puritye.g., >98%SEC
Aggregate Contente.g., <2%SEC
Free Drug Levele.g., <1%RP-HPLC

Table 2: In Vitro Cytotoxicity of this compound ADC

Cell LineTarget ExpressionIC₅₀ (nM)
Antigen-Positive Cell Line 1Highe.g., 0.5
Antigen-Positive Cell Line 2Mediume.g., 5.2
Antigen-Negative Cell LineNonee.g., >1000
Unconjugated AntibodyN/Ae.g., No effect
Free DrugN/Ae.g., 15.0

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Antibody_Reduction_Workflow Workflow for Antibody Partial Reduction Start Start: mAb in PBS Add_TCEP Add TCEP Solution Start->Add_TCEP Incubate Incubate at 37°C Add_TCEP->Incubate Purify Remove Excess TCEP (Desalting/Diafiltration) Incubate->Purify Characterize Measure Concentration (A280) Purify->Characterize End End: Reduced Antibody Characterize->End ADC_Conjugation_Workflow Workflow for ADC Conjugation and Purification Start Start: Reduced Antibody Add_Drug_Linker Add Maleimide-Activated Drug-Linker Start->Add_Drug_Linker Incubate Incubate at RT Add_Drug_Linker->Incubate Quench Quench with NAC Incubate->Quench Purify Purify ADC (Desalting/SEC) Quench->Purify End End: Purified ADC Purify->End ADC_Characterization_Workflow Workflow for ADC Characterization Start Start: Purified ADC UV_Vis Determine Average DAR (UV-Vis) Start->UV_Vis HIC Determine DAR Distribution (HIC) Start->HIC SEC Assess Purity and Aggregation (SEC) Start->SEC End End: Characterized ADC UV_Vis->End HIC->End SEC->End

References

Application Notes and Protocols for In Vivo Studies with 7-Hydroxymethyl-10,11-MDCPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a derivative of the novel camptothecin (B557342) analog, 10,11-methylenedioxy-camptothecin (FL118).[1][2] While specific in vivo data for this compound is limited, it has been identified as a potential payload for antibody-drug conjugates (ADCs).[3] The parent compound, FL118, has demonstrated significant antitumor efficacy in various human tumor xenograft models.[1][4] These application notes and protocols are based on the extensive in vivo research conducted on FL118 and provide a comprehensive guide for designing and executing preclinical in vivo studies for this compound. It is recommended that researchers adapt and optimize these protocols for the specific characteristics of this compound.

FL118, and by extension its derivatives, exert their anticancer effects through a multi-targeted approach. Unlike traditional camptothecins that primarily target Topoisomerase I, FL118 is a potent inhibitor of survivin and other anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2.[5] This mechanism of action is largely independent of p53 status, making it a promising candidate for a wide range of cancers.[6] FL118 has also been shown to activate the p53 signaling pathway in cancer cells with wild-type p53.[6][7]

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies of FL118 in Xenograft Models
Animal ModelHuman Cancer Cell LineTreatment RegimenRoute of AdministrationObserved Efficacy
SCID MiceHCT116-SN50 (Colon)1.5 mg/kg, once per week for 4 weeksIntraperitoneal (IP)Improved efficacy compared to irinotecan.[8]
SCID MiceH460 (Lung)1.5 mg/kg, once per week for 4 weeksIntraperitoneal (IP)Improved efficacy compared to irinotecan.[8]
Nude MiceES-2 (Ovarian)5 mg/kg and 10 mg/kg, once a week for 20 daysOral GavageDose-dependent suppression of tumor growth.[9]
SCID MiceFaDu (Head & Neck)1.5 mg/kg and 2.5 mg/kg, daily for 5 daysIntravenous (IV)Effective tumor growth inhibition and regression.[5][10]
SCID MiceSW620 (Colon)1.5 mg/kg and 2.5 mg/kg, daily for 5 daysIntravenous (IV)Effective tumor growth inhibition and regression.[5][10]
Xenograft ModelLOVO (Colon)0.5 mg/kg and 0.75 mg/kg, once weeklyNot SpecifiedInhibition of tumor growth.[11]
Xenograft ModelLOVO SN38R (Colon)Not SpecifiedNot SpecifiedReduced tumor size by nearly 40% in irinotecan-resistant tumors.[11]
RM-1 Mouse ModelProstate Cancer9 mg/kgNot SpecifiedHigh in vivo antitumor efficacy with a tumor growth inhibition of 44.9% without apparent toxicity.[1][4]
NCI-H446 XenograftSmall-Cell Lung Cancer0.75 mg/kg, 1.5 mg/kg, and 3 mg/kgNot SpecifiedTumor growth inhibition rates of 40.4%, 73.7%, and 95.5%, respectively.[12]
NCI-H446/Irinotecan XenograftDrug-Resistant Small-Cell Lung CancerNot SpecifiedNot SpecifiedPotent inhibition of drug-resistant tumor growth (93.42% inhibition).[12]
NCI-H446/EP XenograftDrug-Resistant Small-Cell Lung CancerNot SpecifiedNot SpecifiedPotent inhibition of drug-resistant tumor growth (84.46% inhibition).[12]
Table 2: Maximum Tolerated Dose (MTD) of FL118 with an IV-compatible Formulation
Dosing ScheduleMaximum Tolerated Dose (MTD)
Daily for 5 days (daily x 5)1.5 mg/kg
Every other day for 5 doses (q2 x 5)1.5-2.0 mg/kg
Weekly for 4 weeks (weekly x 4)5 mg/kg
Data from a study on an intravenous (i.v.) route-compatible formulation of FL118.[10]

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model in Mice

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice, a standard model for evaluating the in vivo efficacy of anticancer compounds.

Materials:

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., SCID or nude mice, 6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS) or appropriate culture medium

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture the selected human cancer cells under appropriate conditions to achieve a sufficient number of viable cells for implantation.

  • Cell Preparation: On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100 µL.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[7]

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups.

Protocol 2: In Vivo Efficacy Study

This protocol outlines the procedure for administering this compound (based on FL118 data) to tumor-bearing mice and monitoring the antitumor effects.

Materials:

  • Tumor-bearing mice from Protocol 1

  • This compound formulated in a suitable vehicle

  • Vehicle control solution

  • Dosing apparatus (e.g., gavage needles for oral administration, syringes for injection)

  • Calipers

  • Analytical balance for weighing mice

Procedure:

  • Drug Preparation: Prepare the formulation of this compound at the desired concentrations. A previously used formulation for FL118 for intraperitoneal injection was 0.05 mg/ml FL118, 5% DMSO, 20% Tween 80, and 75% saline.[10] Note that Tween 80-free formulations are preferable for intravenous administration.[10]

  • Dosing: Administer the compound to the treatment groups according to the predetermined dose and schedule (refer to Table 1 for examples with FL118). Administer the vehicle solution to the control group.

  • Tumor Growth Monitoring: Continue to measure tumor volumes throughout the study.

  • Toxicity Monitoring: Monitor the general health of the animals and record their body weights regularly as an indicator of toxicity.[10]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize the animals according to institutional guidelines.

  • Data Analysis: Analyze the tumor growth inhibition, tumor regression, and any changes in body weight. Statistical analysis should be performed to determine the significance of the observed effects.

Mandatory Visualization

Signaling Pathways of FL118 (Parent Compound)

FL118_Signaling_Pathway cluster_FL118 FL118 cluster_Apoptosis_Regulation Apoptosis Regulation cluster_p53_Pathway p53 Pathway FL118 FL118 (10,11-methylenedioxy-camptothecin) Survivin Survivin FL118->Survivin Mcl1 Mcl-1 FL118->Mcl1 XIAP XIAP FL118->XIAP cIAP2 cIAP2 FL118->cIAP2 Bax Bax FL118->Bax Bim Bim FL118->Bim p53 p53 FL118->p53 Apoptosis Apoptosis Survivin->Apoptosis Mcl1->Apoptosis XIAP->Apoptosis cIAP2->Apoptosis Bax->Apoptosis Bim->Apoptosis p53->Apoptosis p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Signaling pathway of FL118, the parent compound of this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size (100-200 mm³) implantation->tumor_growth randomization 4. Randomization into Control & Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (Vehicle or Compound) randomization->treatment monitoring 6. Monitor Tumor Volume & Animal Body Weight treatment->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Experimental workflow for a typical in vivo xenograft study.

References

Application Notes and Protocols for the Detection of 7-Hydroxymethyl-10,11-MDCPT in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a derivative of camptothecin (B557342), a potent class of anti-cancer agents.[1][2][3][4][5] As with other camptothecin analogues, its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[1][2][3][4][5] By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.[2][3][4] The quantitative determination of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.

This document provides a detailed application note and a hypothetical, yet representative, protocol for the analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for similar camptothecin derivatives and other cytotoxic agents.

Analytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like this compound in complex biological samples due to its high sensitivity, selectivity, and robustness. This technique allows for the precise measurement of the analyte at low concentrations, which is essential for pharmacokinetic profiling.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in human plasma.

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy85% - 115% (90% - 110% at LLOQ)
Precision (RSD%)< 15% (< 20% at LLOQ)
Recovery> 80%
Matrix EffectMinimal and compensated by internal standard

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from human plasma using protein precipitation, a common and effective method for removing proteins that can interfere with LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Camptothecin (or a stable isotope-labeled analog of this compound) as an internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • Prepare a stock solution of the internal standard (IS) in ACN.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike with 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Analyte): [M+H]+ → fragment ion (Hypothetical: m/z 423.1 → 364.1)

    • Camptothecin (Internal Standard): [M+H]+ → fragment ion (m/z 349.1 → 305.1)

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Signaling Pathway: Mechanism of Action

The following diagram illustrates the mechanism of action of camptothecin derivatives like this compound.

Mechanism_of_Action cluster_nucleus Cell Nucleus DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding CleavableComplex Topoisomerase I-DNA Cleavage Complex Top1->CleavableComplex DNA Cleavage Religation DNA Religation CleavableComplex->Religation Normal Process StabilizedComplex Stabilized Ternary Complex CleavableComplex->StabilizedComplex Stabilization Religation->DNA Relaxed DNA MDCPT 7-Hydroxymethyl- 10,11-MDCPT MDCPT->CleavableComplex Inhibition ReplicationFork Replication Fork StabilizedComplex->ReplicationFork Collision DSB DNA Double-Strand Breaks ReplicationFork->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the quantification of this compound in biological samples.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Processing LCMS->Data Results Quantitative Results (Concentration) Data->Results

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for Evaluating 7-Hydroxymethyl-10,11-MDCPT Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a semi-synthetic analogue of camptothecin (B557342), a natural alkaloid with potent anticancer properties. Like other camptothecin derivatives, this compound functions as a Topoisomerase I (Top1) inhibitor.[1] Top1 is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[1] Top1 inhibitors trap the covalent Top1-DNA cleavage complex, which prevents the re-ligation of the DNA strand.[1] The collision of a replication fork with this trapped complex converts the single-strand break into a cytotoxic double-strand break (DSB), triggering cell cycle arrest and apoptosis.[1]

These application notes provide a comprehensive guide to essential cell-based assays for characterizing the efficacy and mechanism of action of this compound. The protocols are intended for researchers in academic and industrial settings involved in anticancer drug discovery and development.

Mechanism of Action: Topoisomerase I Inhibition and DNA Damage Response

The primary mechanism of action of this compound is the inhibition of Topoisomerase I. This leads to the accumulation of DNA single-strand breaks, which are subsequently converted to double-strand breaks during DNA replication. These DSBs activate a complex cellular signaling cascade known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.

Top1_Inhibition_Pathway Topoisomerase I Inhibition Pathway cluster_0 Cellular Processes cluster_1 Cellular Response DNA_Replication DNA Replication/ Transcription Top1 Topoisomerase I DNA_Replication->Top1 relieves torsional stress Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex forms MDCPT This compound MDCPT->Cleavage_Complex stabilizes SSB Single-Strand Break (SSB) Cleavage_Complex->SSB generates DSB Double-Strand Break (DSB) SSB->DSB during replication DDR DNA Damage Response (ATM/ATR) DSB->DDR activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis DNA_Repair DNA Repair DDR->DNA_Repair

Caption: Topoisomerase I Inhibition Pathway

Key Cell-Based Assays for Efficacy Evaluation

A variety of cell-based assays are employed to determine the effectiveness of Top1 inhibitors like this compound. These assays primarily measure the downstream consequences of Top1 inhibition, such as reduced cell proliferation, induction of DNA damage, and perturbations in the cell cycle.[1]

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for determining the cytotoxic effects of potential drug candidates and are crucial for selecting compounds that effectively kill cancer cells.[1] These assays measure cellular metabolic activity, which is proportional to the number of viable cells.[1]

a) MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form an insoluble purple formazan (B1609692) product.[1]

b) MTS Assay

Similar to the MTT assay, the MTS assay utilizes a tetrazolium salt that is reduced by viable cells to produce a colored formazan product. However, the formazan product in the MTS assay is soluble in the cell culture medium, eliminating the need for a solubilization step.

Table 1: Example IC50 Values of Camptothecin Analogues in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
CamptothecinHT29Colon37[2]
CamptothecinLOXMelanoma48[2]
CamptothecinSKOV3Ovarian42[2]
CamptothecinMDA-MB-157Breast7[3]
CamptothecinGI 101ABreast150[3]
CamptothecinMDA-MB-231Breast250[3]
TopotecanMCF7/WTBreast-[4]
9-aminocamptothecinMCF7/WTBreast-[4]
SN-38HCT116Colon-[4]

Note: IC50 values can vary depending on the experimental conditions, including cell density and incubation time.

DNA Damage Assays

Top1 inhibitors induce DNA strand breaks, which trigger a cellular DNA damage response (DDR). Assays that detect markers of the DDR are therefore valuable tools for confirming the mechanism of action of these compounds.[1]

a) γH2AX Immunofluorescence Assay

A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1] γH2AX serves as a scaffold for the recruitment of DNA repair proteins to the site of damage and is a sensitive and specific biomarker for DNA double-strand breaks.[1] The formation of discrete nuclear foci of γH2AX can be visualized and quantified by immunofluorescence microscopy or flow cytometry.[1]

Cell Cycle Analysis

By inducing DNA damage, Top1 inhibitors often lead to cell cycle arrest, providing time for the cell to repair the damage before proceeding with division.

a) Propidium Iodide (PI) Staining and Flow Cytometry

Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined. Camptothecin and its analogues typically cause an accumulation of cells in the S and G2/M phases.[3]

Apoptosis Assays

If the DNA damage induced by this compound is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis.

a) Annexin V/PI Staining and Flow Cytometry

In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic cells, which have lost membrane integrity. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Signaling_Pathway Camptothecin-Induced Apoptosis Signaling cluster_0 DNA Damage & Signaling cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade & Apoptosis DSB Double-Strand Breaks (induced by this compound) ATM_ATR ATM/ATR Kinases DSB->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates Bax_Bak Bax/Bak Activation p53->Bax_Bak upregulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis cleaves substrates

Caption: Camptothecin-Induced Apoptosis Signaling

Experimental Protocols

Experimental Workflow

A typical workflow for evaluating the efficacy of this compound involves a tiered approach, starting with broad screening assays and progressing to more detailed mechanistic studies.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation Start Start Cytotoxicity 1. Cytotoxicity Screening (MTT/MTS Assay) Determine IC50 values in a panel of cancer cell lines Start->Cytotoxicity DNADamage 2. Mechanism of Action (γH2AX Assay) Confirm induction of DNA double-strand breaks Cytotoxicity->DNADamage CellCycle 3. Cell Cycle Analysis (Propidium Iodide Staining) Investigate effects on cell cycle progression DNADamage->CellCycle Apoptosis 4. Apoptosis Induction (Annexin V/PI Staining) Quantify the induction of programmed cell death CellCycle->Apoptosis End End Apoptosis->End

Caption: Experimental Workflow for Efficacy Evaluation
Protocol 1: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: γH2AX Immunofluorescence Staining

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for the desired time.

  • Fixation: Aspirate the medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.[5]

  • Permeabilization: Aspirate the fixative and wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[6]

  • Blocking: Aspirate the permeabilization buffer and wash three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation: The next day, aspirate the primary antibody solution and wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature in the dark.[5]

  • Counterstaining: Aspirate the secondary antibody solution and wash the cells three times with PBS in the dark. Add DAPI solution and incubate for 5 minutes at room temperature in the dark to stain the nuclei.[5]

  • Mounting: Aspirate the DAPI solution and wash the coverslips once with PBS. Carefully mount the coverslips onto microscope slides using antifade mounting medium.[5]

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (including supernatant for suspension cells) and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol by drop-wise addition while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[7]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

Materials:

  • Treated and control cells

  • PBS

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells, including the culture medium, to collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

References

techniques for assessing DNA-topoisomerase I cleavable complex stability with 7-Hydroxymethyl-10,11-MDCPT

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Techniques for Assessing DNA-Topoisomerase I Cleavable Complex Stability with 7-Hydroxymethyl-10,11-MDCPT

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (this compound) is a derivative of camptothecin (B557342) (CPT), a potent class of anti-cancer agents.[1][2] The cytotoxic activity of camptothecins is attributed to their ability to inhibit DNA topoisomerase I (Top1).[1][3] Top1 relieves DNA supercoiling during replication and transcription by introducing transient single-strand breaks.[4] Camptothecin and its derivatives, including this compound, act by trapping the covalent intermediate of this reaction, known as the Top1-DNA cleavable complex.[5][6] This stabilization of the cleavable complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[3][4] During the S-phase of the cell cycle, the collision of replication forks with these trapped complexes results in the formation of cytotoxic double-strand breaks, ultimately leading to cell death.[3][7]

The clinical efficacy of camptothecin derivatives is influenced by the stability of the Top1-DNA-drug ternary complex.[8] Analogs that form more stable cleavable complexes can exhibit enhanced antitumor activity.[8][9] Therefore, accurately assessing the stability of the cleavable complex formed by novel derivatives like this compound is crucial for their preclinical development. This application note provides detailed protocols for assessing the stability of the Top1-DNA cleavable complex, with a focus on in vitro DNA cleavage assays.

Mechanism of Action and Signaling Pathway

The mechanism of Top1 poisoning by camptothecin derivatives involves the reversible binding of the drug to the Top1-DNA covalent complex.[6][7] This binding event inhibits the DNA religation step, effectively trapping the enzyme on the DNA. The stability of this ternary complex is a key determinant of the drug's cytotoxic potential. The collision of the replication machinery with the stabilized cleavable complex is a critical event that transforms the single-strand break into a more lethal double-strand break, triggering downstream DNA damage response pathways and apoptosis.

Top1_Inhibition_Pathway cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition by this compound cluster_2 Cellular Consequences DNA_Supercoiled Supercoiled DNA Top1 Topoisomerase I DNA_Supercoiled->Top1 Binding Cleavage_Complex Top1-DNA Cleavable Complex (Transient Intermediate) Top1->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA DNA Religation Stabilized_Complex Stabilized Ternary Complex (Top1-DNA-Drug) Cleavage_Complex->Stabilized_Complex Relaxed_DNA->Top1 Enzyme Dissociation Drug This compound Drug->Stabilized_Complex Binding & Stabilization Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork S-Phase DSB Double-Strand Breaks Replication_Fork->DSB DDR DNA Damage Response DSB->DDR Apoptosis Cell Death DDR->Apoptosis

Caption: Mechanism of Topoisomerase I poisoning by this compound.

Quantitative Data on Cleavable Complex Stability

CompoundHalf-life (t½) of Cleavable Complex (minutes)Reference
10-amino-CPT17.8[8]
7-THMAM-MDCPT116[8]

Experimental Protocols

The following protocols describe the in vitro Top1-mediated DNA cleavage assay and the cleavable complex reversal assay, which are standard methods for identifying Top1 inhibitors and assessing the stability of the drug-induced cleavable complex.[10][11][12]

Protocol 1: Top1-Mediated DNA Cleavage Assay

This assay measures the ability of a compound to induce Top1-mediated DNA cleavage by stabilizing the cleavable complex.[10]

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322) or a 3'-radiolabeled DNA oligonucleotide substrate

  • 10x Top1 Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA

  • This compound stock solution (in DMSO)

  • Positive control: Camptothecin (CPT)

  • 0.5% SDS solution

  • Proteinase K (20 mg/mL)

  • Loading dye (e.g., 80% formamide, 10 mM NaOH, 1 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue)

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7M urea)

  • TBE buffer (90 mM Tris-borate, 2 mM EDTA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Top1 Reaction Buffer

    • Approximately 2 nM of 3'-radiolabeled DNA substrate (or 0.5 µg of plasmid DNA)

    • Desired concentration of this compound or controls (CPT, DMSO vehicle)

    • 1 unit of purified human Top1 enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the formation of the cleavable complex.

  • Termination of Reaction: Stop the reaction by adding 2 µL of 0.5% SDS, followed by the addition of 2 µL of Proteinase K (20 mg/mL). Incubate at 37°C for another 30 minutes to digest the Top1 enzyme.

  • Sample Preparation for Electrophoresis: Add an equal volume of loading dye to each reaction tube. Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel in TBE buffer until the bromophenol blue dye front reaches the bottom.

  • Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. The intensity of the shorter, cleaved DNA fragments relative to the full-length substrate indicates the activity of the compound in stabilizing the cleavable complex.

Protocol 2: Cleavable Complex Reversal Assay

This assay measures the stability of the cleavable complex by determining the rate of its reversal upon drug removal or addition of a DNA ligating agent (e.g., high salt concentration).[10][11]

Procedure:

  • Formation of Cleavable Complex: Set up the reaction as described in Protocol 1 (steps 1 and 2) and incubate to form the ternary complex.

  • Initiation of Reversal: After the initial incubation, initiate the reversal of the cleavable complex by one of the following methods:

    • Salt-induced reversal: Add NaCl to a final concentration of 0.5 M.

    • Drug removal: If using a system that allows for rapid drug dilution or removal, this can be an alternative.

  • Time Course Analysis: At various time points after initiating reversal (e.g., 0, 1, 5, 10, 30, 60 minutes), take aliquots of the reaction and immediately terminate the reaction as described in Protocol 1 (step 3).

  • Electrophoresis and Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis as described in Protocol 1.

  • Data Interpretation: Quantify the amount of cleaved DNA at each time point. The rate of disappearance of the cleaved DNA fragments corresponds to the rate of reversal of the cleavable complex. A slower rate of reversal indicates a more stable complex. The half-life of the complex can be calculated from this data.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the stability of the Top1-DNA cleavable complex.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Cleavage Complex Formation cluster_2 Reversal Assay cluster_3 Analysis Reagents Prepare Reagents: - Top1 Enzyme - DNA Substrate - Reaction Buffer - Test Compound (this compound) Reaction_Setup Set up Reaction Mixture: Top1 + DNA + Compound Reagents->Reaction_Setup Incubation Incubate at 37°C for 30 min Reaction_Setup->Incubation Initiate_Reversal Initiate Reversal (e.g., add NaCl) Incubation->Initiate_Reversal Time_Course Collect Aliquots at Different Time Points Initiate_Reversal->Time_Course Terminate_Reaction Terminate Reaction (SDS + Proteinase K) Time_Course->Terminate_Reaction Electrophoresis Denaturing PAGE Terminate_Reaction->Electrophoresis Visualization Autoradiography / Phosphorimaging Electrophoresis->Visualization Quantification Quantify Cleaved DNA Fragments Visualization->Quantification Calculation Calculate Half-life (t½) of the Complex Quantification->Calculation

Caption: Workflow for assessing cleavable complex stability.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to assess the stability of the DNA-Topoisomerase I cleavable complex induced by this compound. The stability of this ternary complex is a critical parameter that correlates with the cytotoxic and potential therapeutic efficacy of camptothecin derivatives. By employing these standardized assays, researchers can effectively characterize novel Top1 inhibitors and advance the development of new anti-cancer agents.

References

Application Notes and Protocols for 7-Substituted-10,11-Methylenedioxycamptothecin Derivatives in Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific experimental data on the application of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) in resistant cancer models is limited in publicly available scientific literature. The following application notes and protocols are based on the extensive research conducted on its parent compound, 10,11-methylenedioxycamptothecin (FL118) , and other closely related 7-substituted derivatives. These compounds share the same core structure and are highly relevant for understanding the potential of this compound.

Introduction

Camptothecin (B557342) and its analogues are potent anti-cancer agents that function by inhibiting topoisomerase I, an enzyme critical for DNA replication and transcription. However, the clinical efficacy of approved camptothecins like irinotecan (B1672180) and topotecan (B1662842) is often hampered by the development of drug resistance. 10,11-methylenedioxycamptothecin (FL118), a novel analogue, has demonstrated exceptional efficacy in overcoming resistance in various cancer models.[1][2] This is largely attributed to its ability to bypass common resistance mechanisms, such as drug efflux by ABC transporters.[1][3][4] Further modifications at the 7-position of the 10,11-methylenedioxycamptothecin scaffold have been explored to enhance anti-tumor activity, particularly in drug-resistant settings.[5][6]

Mechanism of Action in Resistant Cancers

FL118 and its derivatives exhibit a multi-faceted approach to combatting drug resistance:

  • Bypassing Drug Efflux Pumps: Unlike the active metabolite of irinotecan (SN-38) and topotecan, FL118 is not a substrate for the major drug efflux pumps P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (ABCG2/BCRP).[1][3][4] This allows the compound to accumulate in cancer cells that have developed resistance through the overexpression of these transporters.

  • Inhibition of Anti-Apoptotic Proteins: FL118 has been shown to downregulate the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2][7] This action lowers the threshold for apoptosis induction, making it effective even in cancer cells that are resistant to apoptosis.

  • Potent Cytotoxicity: Derivatives of FL118 have shown potent cytotoxic activity in the nanomolar range against various cancer cell lines, including those resistant to standard chemotherapeutics.[5][6]

Quantitative Data

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of FL118 and a novel 7-substituted derivative, compound 9c, in sensitive and resistant cancer models.

Table 1: In Vitro Cytotoxicity (IC50) of FL118 and a 7-Substituted Derivative (Compound 9c)

CompoundCell LineCancer TypeResistance ProfileIC50 (nM)Reference
FL118 A549Lung Cancer--[7]
MDA-MB-231Breast Cancer--[7]
RM-1Mouse Prostate Cancer--[7]
Compound 9c NCI-H446Small-Cell Lung Cancer--[5][6]
H69Small-Cell Lung Cancer--[5][6]
H69ARSmall-Cell Lung CancerDoxorubicin-resistant-[5][6]
NCI-H446/IrinotecanSmall-Cell Lung CancerIrinotecan-resistant-[5][6]
NCI-H446/EPSmall-Cell Lung CancerEtoposide/Cisplatin-resistant-[5][6]

Specific IC50 values for FL118 were not explicitly provided in the referenced abstract, but it was stated to be more potent than irinotecan.[7] Similarly, for compound 9c, the IC50 values were in the nanomolar range and more potent than topotecan.[5][6]

Table 2: In Vivo Anti-Tumor Efficacy of a 7-Substituted FL118 Derivative (Compound 9c)

CompoundXenograft ModelDoseTumor Growth Inhibition (TGI)Reference
Compound 9c NCI-H4460.75 mg/kg40.4%[5][6]
1.5 mg/kg73.7%[5][6]
3 mg/kg95.5%[5][6]
NCI-H446/IrinotecanNot specified93.42%[5][6]
NCI-H446/EPNot specified84.46%[5][6]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for evaluating camptothecin derivatives in resistant cancer models.

Protocol 1: In Vitro Cytotoxicity Assay (MTT or SRB Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

  • Resistant and sensitive cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound or its analogue (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

  • Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash again and solubilize the bound dye with Tris base solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for assessing the effect of the compound on the expression of key proteins involved in apoptosis and drug resistance.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Survivin, Mcl-1, XIAP, cIAP2, cleaved PARP, Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of the compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Resistant cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired schedule (e.g., intraperitoneally or orally, daily or every few days).

  • Monitoring: Monitor the tumor size and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Visualizations

Signaling Pathway of FL118 in Overcoming Resistance

FL118_Mechanism cluster_Cell Resistant Cancer Cell cluster_Membrane Cell Membrane cluster_AntiApoptotic Anti-Apoptotic Proteins FL118 FL118 MDR1 P-gp/MDR1 FL118->MDR1 Not a Substrate ABCG2 ABCG2/BCRP FL118->ABCG2 Not a Substrate Top1_DNA Topoisomerase I-DNA Complex FL118->Top1_DNA Inhibits Survivin Survivin FL118->Survivin Inhibits Expression Mcl1 Mcl-1 FL118->Mcl1 Inhibits Expression XIAP XIAP FL118->XIAP Inhibits Expression cIAP2 cIAP2 FL118->cIAP2 Inhibits Expression Irinotecan Irinotecan/ Topotecan MDR1->Irinotecan Efflux ABCG2->Irinotecan Efflux DNA_Damage DNA Damage Top1_DNA->DNA_Damage Stabilizes, leading to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Survivin->Apoptosis Inhibit Mcl1->Apoptosis Inhibit XIAP->Apoptosis Inhibit cIAP2->Apoptosis Inhibit Irinotecan->MDR1 Substrate for Irinotecan->ABCG2 Substrate for

Caption: Mechanism of FL118 in overcoming drug resistance.

Experimental Workflow for Evaluating Anti-Cancer Activity

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_Mechanism Mechanism Details cluster_InVivo In Vivo Studies start Start: Compound Synthesis (e.g., this compound) cell_lines Select Resistant and Sensitive Cancer Cell Lines start->cell_lines cytotoxicity Cytotoxicity Assay (IC50) cell_lines->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism If potent western_blot Western Blot (Apoptosis Proteins) mechanism->western_blot cell_cycle Cell Cycle Analysis mechanism->cell_cycle top1_assay Topoisomerase I Inhibition Assay mechanism->top1_assay xenograft Resistant Tumor Xenograft Model mechanism->xenograft If promising mechanism efficacy Evaluate Anti-Tumor Efficacy (TGI) xenograft->efficacy toxicity Assess Toxicity xenograft->toxicity end End: Candidate for Further Development efficacy->end toxicity->end

Caption: Workflow for preclinical evaluation of novel camptothecin derivatives.

References

Application Notes and Protocols for Preclinical Formulation of 7-Hydroxymethyl-10,11-MDCPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and preclinical evaluation of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), a potent topoisomerase I inhibitor. This document outlines detailed protocols for solubilization, in vitro cytotoxicity assessment, and in vivo efficacy studies, facilitating its development as a potential therapeutic agent, particularly as a payload in Antibody-Drug Conjugates (ADCs).

Overview of this compound

This compound is a derivative of camptothecin (B557342), a class of anticancer agents that specifically target topoisomerase I. By stabilizing the covalent complex between topoisomerase I and DNA, these inhibitors lead to DNA single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering programmed cell death.[1][2][3] Its chemical structure and properties are summarized below.

PropertyValue
Molecular Formula C₂₂H₁₈N₂O₇[4][5]
Molecular Weight 422.39 g/mol
Mechanism of Action Topoisomerase I Inhibitor[1][2][3]
Primary Application Payload for Antibody-Drug Conjugates (ADCs)[4][6]
Storage Conditions Store at -20°C as a solid.[4]

Signaling Pathway

As a topoisomerase I inhibitor, this compound induces DNA damage, which activates downstream signaling pathways leading to cell cycle arrest and apoptosis. Key pathways involved include the p53 signaling pathway and the mTOR pathway, which can lead to autophagy.[2][7][8]

Topoisomerase_I_Inhibitor_Pathway cluster_0 Cellular Response to this compound MDCPT This compound Top1 Topoisomerase I-DNA Complex MDCPT->Top1 Stabilizes DSB DNA Double-Strand Breaks Top1->DSB Induces ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 mTOR mTOR Inhibition ATM_ATR->mTOR CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy mTOR->Autophagy

Signaling cascade initiated by this compound.

Formulation for Preclinical Studies

The poor aqueous solubility of camptothecin analogues, including this compound, presents a significant challenge for preclinical formulation.[9][10][11] A multi-step solubilization approach using a combination of organic co-solvents and surfactants is recommended for in vivo studies. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

Recommended Preclinical Formulation for In Vivo Administration

A common vehicle for administering poorly soluble camptothecin derivatives in preclinical mouse models is a mixture of DMSO, PEG300, Tween-80, and saline.[12]

ComponentPercentage (v/v)Purpose
DMSO 10%Primary solvent for initial dissolution
PEG300 40%Co-solvent to maintain solubility
Tween-80 5%Surfactant to improve stability
Saline (0.9% NaCl) 45%Vehicle for injection

Protocol for Formulation Preparation:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the mixture until the compound is completely dissolved.

  • Add the required volume of PEG300 and mix thoroughly by vortexing.

  • Add the specified volume of Tween-80 and vortex until the solution is homogeneous.

  • Finally, add the saline to the desired final volume and mix thoroughly.

  • Visually inspect the solution for any precipitation. The final formulation should be a clear solution.

InVivo_Formulation_Workflow cluster_1 In Vivo Formulation Workflow Start Weigh Compound Dissolve_DMSO Dissolve in 10% DMSO Start->Dissolve_DMSO Add_PEG Add 40% PEG300 Dissolve_DMSO->Add_PEG Add_Tween Add 5% Tween-80 Add_PEG->Add_Tween Add_Saline Add 45% Saline Add_Tween->Add_Saline Final Clear Solution for Injection Add_Saline->Final

Workflow for preparing the in vivo formulation.

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Tumor cells for implantation

  • Matrigel (optional)

  • This compound formulation

  • Calipers

  • Animal balance

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Group Randomization: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the formulation vehicle.

    • Treatment Group(s): Administer the this compound formulation at predetermined dose levels.

    • Administration can be done intravenously (IV) or intraperitoneally (IP) based on the study design, typically on a defined schedule (e.g., once or twice weekly).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity.

  • Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Monitor and report any changes in body weight as an indicator of toxicity.

InVivo_Study_Workflow cluster_2 In Vivo Efficacy Study Workflow Implantation Tumor Cell Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization of Mice Monitoring->Randomization Treatment Treatment Administration (Vehicle vs. Compound) Randomization->Treatment Data_Collection Monitor Tumor Volume & Body Weight Treatment->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint

Workflow for a typical in vivo xenograft study.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and concise manner to allow for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (nM)
[Cell Line 1] [Insert Value]
[Cell Line 2] [Insert Value]
[Cell Line 3] [Insert Value]

Table 2: In Vivo Efficacy of this compound in [Xenograft Model]

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day X (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -[Schedule][Insert Value]-[Insert Value]
This compound [Dose 1][Schedule][Insert Value][Insert Value][Insert Value]
This compound [Dose 2][Schedule][Insert Value][Insert Value][Insert Value]

Disclaimer: These protocols provide a general framework. Specific parameters such as cell densities, compound concentrations, and animal models should be optimized for each specific experimental setup. Always adhere to institutional guidelines and regulations for laboratory and animal research.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by 7-Hydroxymethyl-10,11-MDCPT

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze apoptosis induced by the novel compound, 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT).

Introduction

7-Hydroxymethyl-10,11-methylenedioxycamptothecin (this compound) is a semi-synthetic derivative of camptothecin, a class of anti-cancer drugs known to inhibit DNA topoisomerase I.[1] This inhibition leads to DNA damage and subsequently induces apoptosis, or programmed cell death, in rapidly dividing cancer cells. Understanding the apoptotic response to this compound is crucial for its development as a potential therapeutic agent.

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the rapid and quantitative assessment of apoptosis.[2][3] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane and membrane integrity.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[3] This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence. By using both Annexin V and PI, one can distinguish between different cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment where a human colon carcinoma cell line (e.g., SW620) was treated with varying concentrations of this compound for 24 hours.

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
185.6 ± 3.58.9 ± 1.25.5 ± 0.8
562.3 ± 4.225.4 ± 3.112.3 ± 2.5
1040.1 ± 5.142.8 ± 4.517.1 ± 3.3
2515.7 ± 3.855.3 ± 6.229.0 ± 5.1

Experimental Protocols

Materials and Reagents
  • This compound

  • Human cancer cell line (e.g., SW620)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.

  • Allow the cells to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle-treated control group.

Staining Protocol for Flow Cytometry
  • Harvest Cells:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin.

    • For suspension cells, proceed directly to centrifugation.

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Wash Cells:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend in Binding Buffer:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis Culture Culture Cancer Cells Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStain Add Annexin V-FITC & PI Resuspend->AddStain Incubate Incubate in Dark AddStain->Incubate Acquire Flow Cytometry Acquisition Incubate->Acquire Analyze Data Analysis (Gating) Acquire->Analyze G MDCPT This compound Top1 Topoisomerase I MDCPT->Top1 Inhibits DNA_Damage DNA Strand Breaks Top1->DNA_Damage Causes ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Navigating the Solubility Challenges of 7-Hydroxymethyl-10,11-MDCPT in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing the potent topoisomerase I inhibitor, 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), achieving optimal solubility for in vitro assays is a critical first step. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.

Troubleshooting Guide

Low solubility of this compound can manifest as compound precipitation, inconsistent results, and reduced potency in cellular and biochemical assays. The following table outlines common issues and recommended solutions.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer or cell culture media. The compound is poorly soluble in aqueous solutions. The concentration of the organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility.1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to keep the compound dissolved, while remaining non-toxic to the cells. 2. Stepwise Dilution: Avoid adding the concentrated stock solution directly to the aqueous buffer. Perform serial dilutions in the buffer or media, vortexing or mixing gently between each step. 3. Warm the Solution: Gently warming the aqueous solution to 37°C before adding the compound stock can sometimes improve solubility. Do not overheat as it may degrade the compound.
Inconsistent or lower-than-expected activity in in vitro assays. The compound may not be fully dissolved, leading to a lower effective concentration. The compound may be degrading in the aqueous solution.1. Verify Stock Solution Concentration: Ensure the initial stock solution in the organic solvent is fully dissolved. Sonication can aid in dissolving the compound. 2. Prepare Fresh Working Solutions: Due to the potential instability of the lactone ring of camptothecin (B557342) derivatives in aqueous solutions, it is recommended to prepare fresh working solutions for each experiment. 3. Use a Carrier: For highly sensitive assays, consider using a carrier molecule like cyclodextrin (B1172386) to enhance and maintain solubility.
Visible particles or cloudiness in the stock solution. The compound has not fully dissolved in the organic solvent. The stock solution may be supersaturated.1. Increase Solvent Volume: If the concentration is too high, dilute the stock solution with more of the same organic solvent. 2. Gentle Heating and Sonication: Warm the solution gently (e.g., in a 37°C water bath) and sonicate for short intervals to facilitate dissolution. 3. Filter Sterilization: If small particulates remain, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
High background or cell toxicity in control wells. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or death.1. Determine Maximum Tolerated Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration your specific cell line can tolerate without affecting viability. 2. Maintain Consistent Solvent Concentration: Ensure that all experimental wells, including controls, have the same final concentration of the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving hydrophobic compounds like this compound for in vitro assays.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The maximum tolerated DMSO concentration is cell-line dependent. Generally, it is recommended to keep the final DMSO concentration in the cell culture medium at or below 0.5%, with many cell lines tolerating up to 1%. It is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store camptothecin derivatives in aqueous solutions for extended periods. The lactone ring, which is essential for its biological activity, is susceptible to hydrolysis at neutral or alkaline pH. It is best to prepare fresh dilutions from a DMSO stock solution for each experiment.

Q4: My compound precipitates when I add it to the cell culture medium. What should I do?

A4: This is a common issue with hydrophobic compounds. Try a stepwise dilution method: instead of adding the concentrated DMSO stock directly to the full volume of media, first, make an intermediate dilution in a smaller volume of media, mix well, and then add this to the final volume. Ensuring the final DMSO concentration is adequate to maintain solubility is also key.

Q5: How can I be sure that my compound is fully dissolved?

A5: A clear solution with no visible particulates is a good indicator of dissolution. If you are uncertain, especially at high concentrations, you can try gentle warming and sonication. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved compound after filtration.

Data Presentation: Solubility of Related Camptothecin Derivatives

Table 1: Solubility of SN-38 (7-Ethyl-10-hydroxycamptothecin)

SolventSolubility
DMSO~2 mg/mL[1]
Dimethyl formamide~0.1 mg/mL[1]
WaterInsoluble[2]
EthanolInsoluble[2]
1:2 solution of DMSO:PBS (pH 7.2)~0.3 mg/mL[1]

Table 2: Solubility of Topotecan

SolventSolubility
DMSO~10 mg/mL[3]
WaterSparingly soluble[3]
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[3]

Note: The solubility of this compound may differ from these values. It is recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 422.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.224 mg.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For a 10 mM solution from 4.224 mg of powder, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell Viability Assay (e.g., MTT Assay)

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Determine the final desired concentrations of this compound for your assay (e.g., 0.1, 1, 10, 100 µM).

  • Calculate the required dilutions. Remember to keep the final DMSO concentration below the toxic level for your cells (e.g., ≤ 0.5%).

  • Perform serial dilutions. It is best to perform serial dilutions in the cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock with a final DMSO concentration of 0.5%, you would perform a 1:100 dilution (e.g., 5 µL of 10 mM stock into 495 µL of medium).

  • Example Dilution Series (for a final volume of 200 µL per well):

    • Prepare a 2X concentrated series of the drug in culture medium. For the highest concentration (e.g., 200 µM), dilute the 10 mM stock 1:50 in medium (e.g., 4 µL stock in 196 µL medium).

    • In a 96-well plate, add 100 µL of culture medium to all wells except the first column.

    • Add 200 µL of the highest concentration (2X) to the first column.

    • Perform serial 1:2 dilutions by transferring 100 µL from the first column to the second, mix, then transfer 100 µL from the second to the third, and so on.

    • Add 100 µL of your cell suspension to each well. This will dilute your 2X drug concentrations to the final 1X concentrations.

  • Vehicle Control: Prepare a control with the same final concentration of DMSO as your highest drug concentration, but without the compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubility Testing cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Dilution & Observation cluster_analysis Analysis weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (if necessary) vortex->sonicate if not dissolved inspect Visually Inspect vortex->inspect if dissolved sonicate->inspect dilute Serially Dilute in Aqueous Buffer inspect->dilute observe Observe for Precipitation dilute->observe quantify Quantify Soluble Fraction (e.g., HPLC) dilute->quantify if no precipitation observe->quantify if precipitation occurs signaling_pathway Topoisomerase I Inhibition by Camptothecin Derivatives cluster_dna DNA Replication cluster_inhibition Inhibition cluster_consequence Cellular Consequence DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI binds to Cleavage Single-Strand Break TopoI->Cleavage induces TernaryComplex Cleavable Complex (DNA-TopoI-CPT) TopoI->TernaryComplex Cleavage->DNA religation (normal cycle) CPT This compound Cleavage->CPT CPT->TernaryComplex ReplicationFork Replication Fork Collision TernaryComplex->ReplicationFork stabilizes DSB Double-Strand Breaks ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis troubleshooting_logic Troubleshooting Logic for Compound Precipitation start Compound Precipitates in Media? check_stock Is Stock Solution Clear? start->check_stock check_dmso Final DMSO% Too Low? check_stock->check_dmso Yes solution_cloudy Remake Stock (Vortex/Sonicate) check_stock->solution_cloudy No step_dilution Used Stepwise Dilution? check_dmso->step_dilution No increase_dmso Increase Final DMSO% (check cell tolerance) check_dmso->increase_dmso Yes use_step_dilution Perform Stepwise Dilution step_dilution->use_step_dilution No success Problem Solved step_dilution->success Yes solution_cloudy->start increase_dmso->start use_step_dilution->start

References

Technical Support Center: Synthesis of 7-Hydroxymethyl-10,11-MDCPT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this complex molecule.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the key stages of the this compound synthesis.

Stage 1: Friedlander Condensation for 10,11-Methylenedioxycamptothecin Core Synthesis

The initial and crucial step in the synthesis is the construction of the pentacyclic core of 10,11-methylenedioxycamptothecin (FL118), the precursor to the target molecule. This is typically achieved through a Friedlander condensation.

Question: I am experiencing a low yield in the Friedlander condensation reaction between 2-amino-4,5-methylenedioxybenzaldehyde and the tricyclic keto lactone. What are the potential causes and solutions?

Answer:

Low yields in the Friedlander condensation for this specific substrate can be attributed to several factors. Here is a breakdown of potential issues and how to address them:

Potential Cause Troubleshooting Suggestion
Inadequate Catalyst Activity The Friedlander condensation is often catalyzed by an acid or base. Ensure the catalyst (e.g., p-toluenesulfonic acid, iodine) is fresh and of high purity. Consider experimenting with different catalysts or catalyst loading to optimize the reaction.
Suboptimal Reaction Temperature The reaction temperature is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, side reactions and decomposition of starting materials or product can occur. Experiment with a temperature gradient to find the optimal range for your specific setup.
Poor Solubility of Reactants The reactants, particularly the tricyclic keto lactone, may have limited solubility in the chosen solvent. This can hinder the reaction rate. Try using a co-solvent system or a higher boiling point solvent that can better solubilize both reactants. Ensure vigorous stirring to maintain a homogenous reaction mixture.
Side Reactions Aldol condensation of the keto lactone with itself can be a competing side reaction. Using an imine analog of the o-amino benzaldehyde (B42025) can sometimes mitigate this issue.
Presence of Water The reaction is a condensation and is sensitive to the presence of water, which can inhibit the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question: My Friedlander condensation reaction is producing a complex mixture of byproducts that is difficult to purify. How can I improve the purity of my crude 10,11-methylenedioxycamptothecin?

Answer:

Purification of the crude product from a Friedlander condensation can indeed be challenging. Here are some strategies to improve purity:

Troubleshooting Step Detailed Protocol
Optimize Reaction Conditions Before focusing on purification, try to minimize byproduct formation by re-evaluating the reaction conditions as mentioned above (catalyst, temperature, solvent).
Recrystallization This is often the most effective method for purifying the crude product. Experiment with different solvent systems. A common approach is to dissolve the crude material in a good solvent (e.g., DMF, DMSO) and then precipitate the product by adding a poor solvent (e.g., water, methanol).
Column Chromatography If recrystallization is ineffective, silica (B1680970) gel column chromatography can be employed. Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of dichloromethane (B109758) and methanol (B129727) is often effective for camptothecin (B557342) analogs.
Wash Steps Before recrystallization or chromatography, washing the crude product with appropriate solvents can remove some impurities. For example, washing with a non-polar solvent like hexane (B92381) can remove non-polar impurities, while a wash with a polar solvent like water can remove residual catalyst and salts.
Stage 2: Hydroxymethylation of the C7 Position

The second key stage is the introduction of the hydroxymethyl group at the C7 position of the 10,11-methylenedioxycamptothecin core. A common method involves the use of ferrous sulfate (B86663) and hydrogen peroxide.

Question: The hydroxymethylation of my 10,11-methylenedioxycamptothecin is resulting in a low yield of the desired 7-hydroxymethyl product. What could be the issue?

Answer:

Low yields in this radical hydroxymethylation reaction can be due to several factors, especially given the electron-rich nature of the 10,11-methylenedioxy substituted ring system.

Potential Cause Troubleshooting Suggestion
Incorrect Reagent Stoichiometry The ratio of ferrous sulfate and hydrogen peroxide to the camptothecin substrate is critical. An excess of hydrogen peroxide can lead to over-oxidation and byproduct formation. Carefully control the stoichiometry and consider a slow, dropwise addition of hydrogen peroxide.
Suboptimal pH The reaction is typically carried out in an acidic medium (e.g., sulfuric acid in methanol/water). The pH can influence the reactivity of the hydroxyl radical. Ensure the pH is within the optimal range for the reaction.
Reaction Temperature The reaction is often performed at or below room temperature to control the exothermicity and minimize side reactions. If the reaction is too warm, the rate of radical decomposition and side reactions may increase.
Decomposition of Hydrogen Peroxide Hydrogen peroxide can decompose before it reacts with the ferrous ions. Use a fresh, stabilized solution of hydrogen peroxide.
Competing Side Reactions The electron-rich A ring of 10,11-methylenedioxycamptothecin might be susceptible to other oxidative side reactions. Careful control of reaction conditions is crucial to favor hydroxymethylation at the C7 position.

Question: I am observing multiple spots on my TLC after the hydroxymethylation reaction, indicating the formation of several byproducts. What are the likely side products and how can I minimize them?

Answer:

The use of a strong oxidizing system like Fenton's reagent (FeSO₄/H₂O₂) can lead to a variety of side products.

Potential Side Product Formation Mechanism Minimization Strategy
Over-oxidation Products The hydroxymethyl group can be further oxidized to an aldehyde (7-formyl) or a carboxylic acid.Use a controlled amount of hydrogen peroxide and maintain a low reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Products of Aromatic Ring Oxidation The electron-rich 10,11-methylenedioxybenzene ring can be susceptible to oxidation, potentially leading to ring-opened or dearomatized products.Use the minimum effective concentration of the Fenton's reagent. Consider using a milder hydroxymethylating agent if possible.
Unreacted Starting Material Incomplete reaction will leave unreacted 10,11-methylenedioxycamptothecin.Ensure adequate reaction time and proper mixing. A slight excess of the hydroxymethylating reagents might be necessary, but this should be balanced against the risk of side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible synthetic route involves a two-stage process. The first stage is the construction of the 10,11-methylenedioxycamptothecin (FL118) core via a Friedlander condensation of 2-amino-4,5-methylenedioxybenzaldehyde with a suitable tricyclic keto lactone. The second stage is the selective hydroxymethylation of the C7 position of the FL118 core, typically using a radical reaction with ferrous sulfate and hydrogen peroxide.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the Friedlander condensation and the hydroxymethylation reaction. Use an appropriate solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation of the starting materials, intermediates, and products. Visualization can be done under UV light.

Q3: What are the key safety precautions to take during the synthesis?

A3: Both stages of the synthesis involve hazardous materials. Hydrogen peroxide is a strong oxidizer and should be handled with care. The solvents used (e.g., dichloromethane, methanol, DMF) are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of the final product typically involves a combination of techniques. After the reaction work-up, the crude product can be purified by silica gel column chromatography using a gradient of a non-polar solvent (like dichloromethane) and a polar solvent (like methanol). Further purification can be achieved by recrystallization from a suitable solvent system to obtain a high-purity product.

Experimental Protocols

Protocol 1: Synthesis of 10,11-Methylenedioxycamptothecin (FL118) via Friedlander Condensation

This protocol is based on the synthesis of similar camptothecin analogs.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4,5-methylenedioxybenzaldehyde and the tricyclic keto lactone in a suitable solvent (e.g., a mixture of toluene (B28343) and acetic acid).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary depending on the specific substrates and conditions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of this compound via Hydroxymethylation

This protocol is adapted from the hydroxymethylation of the parent camptothecin.

  • Dissolution: Suspend 10,11-methylenedioxycamptothecin in a mixture of methanol and water. Add sulfuric acid to dissolve the starting material.

  • Addition of Ferrous Sulfate: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the solution and stir until it dissolves.

  • Addition of Hydrogen Peroxide: Cool the reaction mixture in an ice bath. Slowly add hydrogen peroxide (30% solution) dropwise to the mixture over a period of time, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by pouring it into a large volume of ice water. The product should precipitate.

  • Purification: Collect the solid product by filtration and wash it with water. The crude product can be further purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Friedlander Condensation cluster_stage2 Stage 2: C7-Hydroxymethylation start1 2-Amino-4,5-methylenedioxybenzaldehyde + Tricyclic Keto Lactone react1 Reflux with Catalyst (e.g., p-TSA) start1->react1 workup1 Work-up and Purification react1->workup1 product1 10,11-Methylenedioxycamptothecin (FL118) workup1->product1 start2 10,11-Methylenedioxycamptothecin product1->start2 Precursor for Stage 2 react2 FeSO4, H2O2 in Acidic Medium start2->react2 workup2 Work-up and Purification react2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_friedlander Friedlander Condensation Issues cluster_hydroxymethylation Hydroxymethylation Issues start Low Yield in Synthesis? f_catalyst Check Catalyst Activity start->f_catalyst f_temp Optimize Temperature start->f_temp f_solubility Improve Solubility start->f_solubility f_side_reactions Minimize Side Reactions start->f_side_reactions h_reagents Verify Reagent Stoichiometry start->h_reagents h_ph Adjust pH start->h_ph h_temp Control Temperature start->h_temp h_byproducts Identify & Minimize Byproducts start->h_byproducts

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: Optimizing 7-Hydroxymethyl-10,11-MDCPT Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 7-Hydroxymethyl-10,11-MDCPT is a novel camptothecin (B557342) analog. As such, publicly available data on its in vivo dosage, pharmacokinetics, and toxicity is limited. The following guidance is based on established knowledge of other camptothecin derivatives, such as topotecan (B1662842) and irinotecan (B1672180). Researchers should use this information as a starting point and conduct thorough dose-finding studies for this compound in their specific animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a derivative of camptothecin and is expected to share its mechanism of action. Camptothecins are potent inhibitors of DNA topoisomerase I.[1] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to DNA strand breaks, which ultimately trigger cell death in rapidly dividing cancer cells.[1]

Q2: What are the key challenges in administering camptothecin analogs like this compound in vivo?

A2: The primary challenges associated with camptothecin analogs include poor water solubility, instability of the active lactone form at physiological pH, and potential for off-target toxicities.[2][3] The lactone ring is essential for anticancer activity, but it can hydrolyze to an inactive carboxylate form.[3] Formulation strategies are often required to improve solubility and stability for in vivo use.

Q3: How should I determine the starting dose for my animal studies with this compound?

A3: For novel compounds with limited data, a dose-escalation study is essential. It is recommended to start with a low dose, for example, based on in vitro cytotoxicity data (e.g., a fraction of the IC50 converted to an in vivo equivalent), and carefully monitor for signs of toxicity. For reference, parenteral doses for camptothecin in mice have been in the range of 4-8 mg/kg.[3] However, analogs can have widely varying potencies and toxicities.

Q4: What are the common toxicities associated with camptothecin analogs that I should monitor for in my animal models?

A4: Common dose-limiting toxicities for camptothecin analogs like topotecan and irinotecan include neutropenia, diarrhea, nausea, vomiting, and weight loss.[4] Therefore, it is crucial to monitor animal body weight, complete blood counts, and gastrointestinal symptoms throughout the study.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor tumor growth inhibition despite in vitro potency. - Inadequate drug exposure at the tumor site.- Poor bioavailability.- Rapid clearance of the compound.- In vivo instability of the active lactone form.- Perform pharmacokinetic studies to assess drug levels in plasma and tumor tissue.- Optimize the formulation to improve solubility and stability.- Adjust the dosing schedule (e.g., more frequent administration).
Significant weight loss or other signs of toxicity in treated animals. - The administered dose is too high.- The formulation vehicle is causing adverse effects.- Reduce the dosage.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the toxicity of the formulation itself.
Precipitation of the compound upon injection. - Poor solubility of the compound in the chosen vehicle.- Test different formulation vehicles (e.g., with solubilizing agents like PEG, Tween 80).- Adjust the pH of the formulation if the compound's solubility is pH-dependent.- Reduce the concentration of the dosing solution.

Reference Data: Dosages of Camptothecin Analogs in Preclinical Models

Note: The following table provides a summary of dosages for established camptothecin analogs. This data is for reference only and should not be directly extrapolated to this compound without experimental validation.

CompoundAnimal ModelDosage RangeAdministration RouteReference
CamptothecinMice (xenograft)4-8 mg/kgParenteral[3]
TopotecanMice (xenograft)1.5-2.0 mg/m²/dayIntravenous[4]
Irinotecan (CPT-11)Mice (xenograft)Up to 240 mg/m²Intravenous[4]

Experimental Protocols

Protocol 1: Generic In Vivo Efficacy Study in a Mouse Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice) subcutaneously implanted with a relevant cancer cell line.

  • Tumor Implantation: Inject cancer cells (e.g., 1 x 10⁶ cells in 100 µL of Matrigel/PBS) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Drug Formulation: Prepare the formulation of this compound in a suitable vehicle. Given the poor solubility of many camptothecins, a formulation with a solubilizing agent may be necessary. For example, a formulation in PEG 1000 can be prepared by gently heating the PEG until molten and then suspending the compound with continuous stirring.[1]

  • Dosing:

    • Establish multiple dosing groups, including a vehicle control and at least three dose levels of the test compound.

    • Administer the drug via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

    • The dosing schedule should be determined based on the compound's expected half-life, with common schedules for camptothecin analogs being once or twice per week.[3]

  • Monitoring:

    • Record animal body weights at each dosing and tumor measurement event.

    • Observe animals daily for any clinical signs of toxicity.

    • At the end of the study, collect blood for complete blood count (CBC) analysis to assess hematological toxicity.

  • Endpoint: Euthanize animals when tumors reach a predetermined maximum size, or if signs of excessive toxicity are observed. Excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

G cluster_0 Mechanism of Action of Camptothecin Analogs DNA DNA Double Helix Complex Topoisomerase I-DNA Cleavable Complex DNA->Complex Top1 Topoisomerase I Top1->Complex Stabilized_Complex Stabilized Ternary Complex Complex->Stabilized_Complex CPT This compound CPT->Stabilized_Complex Binds and Stabilizes DSB Double-Strand Break Stabilized_Complex->DSB Replication_Fork Advancing Replication Fork Replication_Fork->Stabilized_Complex Collides with Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: General signaling pathway of camptothecin analogs.

G cluster_1 Experimental Workflow for Dosage Optimization start Start: Novel Compound in_vitro In Vitro Cytotoxicity (e.g., IC50 determination) start->in_vitro formulation Formulation Development (Solubility & Stability) in_vitro->formulation mtd_study Maximum Tolerated Dose (MTD) Study in a Small Cohort formulation->mtd_study efficacy_study Efficacy Study in Xenograft Model (Multiple Dose Levels) mtd_study->efficacy_study pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd_study optimal_dose Optimal Dosage and Schedule Identified pk_pd_study->optimal_dose

Caption: Workflow for optimizing dosage in animal models.

References

Technical Support Center: Minimizing Off-Target Effects of 7-Hydroxymethyl-10,11-MDCPT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxymethyl-10,11-MDCPT. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects during preclinical and experimental studies.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent derivative of camptothecin (B557342), a class of anti-cancer agents that function by inhibiting DNA topoisomerase I. This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, which ultimately results in DNA damage and apoptosis in proliferating cells. It is often utilized as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).

Q2: What are the potential sources of off-target effects with this compound?

As a camptothecin analog, potential off-target effects can arise from several factors:

  • Instability of the Lactone Ring: The active form of camptothecins contains a lactone ring that is susceptible to hydrolysis at physiological pH (7.4), converting it to an inactive carboxylate form. This inactive form may have a different off-target binding profile.

  • Non-specific Cellular Uptake: In its free form, the lipophilicity of the molecule can lead to passive diffusion into cells, causing toxicity to non-target tissues.

  • Binding to Unintended Proteins: The compound may interact with other cellular proteins, such as kinases, leading to unintended biological consequences.

  • Premature Cleavage from ADCs: When used as an ADC payload, premature cleavage of the linker in systemic circulation can release the cytotoxic agent, leading to systemic toxicity.

Q3: How can I assess the stability of the lactone ring of my this compound sample?

The stability of the lactone ring can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By incubating the compound in a buffer at physiological pH (7.4) and 37°C, you can monitor the conversion of the lactone form to the carboxylate form over time.

Q4: Are there any known off-target interactions for this compound?

Currently, there is no publicly available data detailing a comprehensive off-target binding profile for this compound against a broad panel of kinases or other proteins. Researchers are encouraged to perform their own off-target profiling experiments.

Q5: What general strategies can be employed to minimize off-target toxicity when using this compound as an ADC payload?

Several strategies can be implemented to improve the therapeutic index of an ADC with a this compound payload:

  • Linker Optimization: Employing more stable linkers can minimize the premature release of the payload in circulation.

  • Payload Modification: While the core molecule is set, formulation strategies can be explored to reduce non-specific uptake.

  • "Inverse Targeting": This approach involves the co-administration of a payload-binding agent to neutralize any prematurely released payload in the circulation.

II. Troubleshooting Guides

This section provides guidance on common issues that may arise during your experiments.

Issue 1: High Cytotoxicity in Antigen-Negative or Normal Cells

Possible Causes:

  • Premature release of the payload from the ADC.

  • Non-specific uptake of the free drug.

  • Inherent off-target activity of the payload.

Troubleshooting Steps:

  • Assess Linker Stability: Perform a plasma stability assay to quantify the amount of free this compound over time.

  • Evaluate Payload Properties: Determine the lipophilicity of the compound, as higher lipophilicity can lead to increased passive diffusion into cells.

  • Conduct a Bystander Effect Assay: Differentiate between targeted cell killing and the killing of neighboring antigen-negative cells.

  • Perform Off-Target Screening: Screen the compound against a panel of kinases and other relevant proteins to identify potential off-target interactions.

Issue 2: Inconsistent Results in Cytotoxicity Assays

Possible Causes:

  • Precipitation of the compound in the assay medium.

  • Variability in cell seeding density.

  • "Edge effects" in multi-well plates.

  • Inconsistent pipetting.

Troubleshooting Steps:

  • Verify Compound Solubility: Visually inspect for precipitate and consider using a solubilizing agent if necessary, ensuring it is not toxic to the cells at the concentration used.

  • Optimize Cell Seeding: Ensure a homogenous cell suspension before seeding and perform a cell titration experiment to find the optimal density.

  • Mitigate Plate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS.

  • Standardize Pipetting Technique: Use calibrated pipettes and be consistent with your technique.

Issue 3: High Background in In Vitro Assays

Possible Causes:

  • Contamination of reagents or cell cultures.

  • Interference from components in the culture medium (e.g., phenol (B47542) red).

  • Non-specific binding of detection antibodies (in ELISA-based assays).

Troubleshooting Steps:

  • Use Fresh, Sterile Reagents: Ensure all buffers and media are properly prepared and filtered.

  • Use Phenol Red-Free Medium: For colorimetric assays, switch to a medium without phenol red.

  • Optimize Blocking and Washing Steps: In antibody-based assays, increase the duration or concentration of the blocking buffer and perform thorough washing steps.

III. Data Presentation

The following tables provide a structured format for presenting data generated from the recommended experimental protocols.

Table 1: Comparative Cytotoxicity of this compound

Cell LineTarget Antigen ExpressionIC₅₀ (nM)
Cancer Cell Lines
User-defined 1e.g., High
User-defined 2e.g., Low/Negative
Normal Cell Lines
User-defined 3e.g., Negative
User-defined 4e.g., Negative

Table 2: Off-Target Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µMIC₅₀ (nM)
e.g., EGFR
e.g., VEGFR2
e.g., Src
... (and so on for the entire panel)

Table 3: Lactone Ring Stability at Physiological pH

Time (hours)% Lactone Form Remaining
0100%
1
4
12
24

IV. Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in both cancer and normal cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the overnight medium with the drug-containing medium. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Off-Target Kinase Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Assay Setup: Utilize a commercial kinase screening service or an in-house kinase assay platform. A typical assay involves the kinase, a substrate, and ATP.

  • Compound Addition: Add this compound at a screening concentration (e.g., 1 µM) to the kinase reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for a specified time at the optimal temperature for the kinase.

  • Detection: Measure the kinase activity by quantifying substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of inhibition of kinase activity relative to a no-drug control. For significant "hits," perform follow-up dose-response experiments to determine the IC₅₀.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the intracellular targets of this compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the soluble protein fraction by Western blotting for specific target proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

V. Visualizations

G cluster_0 Mechanism of Action and Off-Target Effects MDCPT This compound Topo1 Topoisomerase I MDCPT->Topo1 Inhibition Off_Target Off-Target Proteins (e.g., Kinases) MDCPT->Off_Target Binding DNA_Damage DNA Damage & Apoptosis (On-Target Effect) Topo1->DNA_Damage Leads to Toxicity Cellular Toxicity (Off-Target Effect) Off_Target->Toxicity Leads to G cluster_1 Troubleshooting Workflow for Off-Target Cytotoxicity Start High cytotoxicity in antigen-negative cells Check_Stability Assess Linker Stability (Plasma Stability Assay) Start->Check_Stability Assess_Properties Evaluate Payload Properties (Lipophilicity) Start->Assess_Properties Bystander_Assay Perform Bystander Effect Assay Check_Stability->Bystander_Assay Assess_Properties->Bystander_Assay Kinase_Screen Off-Target Screening (Kinase Panel) Bystander_Assay->Kinase_Screen Identify_Off_Target Identify Specific Off-Target Kinase_Screen->Identify_Off_Target Modify_Strategy Modify ADC Design or Formulation Strategy Identify_Off_Target->Modify_Strategy G cluster_2 Experimental Workflow for Off-Target Characterization Start Start Cytotoxicity Comparative Cytotoxicity Assay (Cancer vs. Normal Cells) Start->Cytotoxicity Lactone_Stability Lactone Stability Assay (RP-HPLC) Start->Lactone_Stability Kinase_Profiling Off-Target Kinase Profiling Cytotoxicity->Kinase_Profiling Lactone_Stability->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Profiling->CETSA Data_Analysis Data Analysis and Off-Target Identification CETSA->Data_Analysis End End Data_Analysis->End

enhancing the stability of 7-Hydroxymethyl-10,11-MDCPT in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) in solution. The information provided is based on the known stability characteristics of camptothecin (B557342) analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution?

A1: The primary cause of instability for camptothecin and its derivatives, including likely this compound, is the hydrolysis of the active lactone E-ring to a less active, water-soluble carboxylate form. This reaction is pH-dependent and is significantly accelerated at neutral to alkaline pH, such as physiological pH 7.4.[1][2][3]

Q2: What is the optimal pH for maintaining the stability of the lactone ring?

A2: Acidic conditions favor the lactone form. For many camptothecin analogs, a pH below 5.0 is recommended to maintain the integrity of the lactone ring.[2] It is crucial to determine the optimal pH for your specific experimental conditions.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of camptothecin analogs.[4][5] Therefore, it is recommended to store stock solutions and experimental samples at low temperatures, such as 2-8°C or frozen at -20°C to -80°C, to minimize degradation.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: Due to the poor water solubility of many camptothecin derivatives, organic solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare concentrated stock solutions.[2] For aqueous working solutions, it is advisable to minimize the exposure to aqueous environments with a pH above 6.0.

Q5: Are there any formulation strategies to enhance the stability of this compound in solution?

A5: Yes, several formulation strategies have been shown to improve the stability of camptothecins. These include encapsulation in liposomes, nanoparticles, and complexation with cyclodextrins.[1][6][7][8] These approaches can protect the lactone ring from hydrolysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in cell culture experiments. Hydrolysis of the lactone ring to the inactive carboxylate form at physiological pH (7.2-7.4) of the cell culture medium.- Prepare fresh working solutions immediately before use.- Minimize the incubation time of the compound in the culture medium.- Consider using a buffered solution with a slightly acidic pH if compatible with the experimental setup.- Evaluate formulation strategies such as liposomal or nanoparticle delivery to protect the compound.[1][7]
Precipitation of the compound in aqueous buffers. Poor aqueous solubility of the lipophilic camptothecin analog.- Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it is compatible with the experiment.- Prepare a more dilute solution.- Investigate the use of solubility enhancers like cyclodextrins.[8]
Inconsistent results between experimental replicates. Degradation of the compound during sample preparation or storage.- Standardize the protocol for solution preparation, ensuring consistency in pH, temperature, and time.- Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.- Protect solutions from light, as some camptothecin analogs are light-sensitive.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.- Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products.[4][5]- Adjust the mobile phase and gradient of the HPLC method to achieve better separation of the parent compound and its degradants.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in different solutions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate (B86180) buffer, pH 5.0

  • Acetonitrile (B52724), HPLC grade

  • Formic acid or trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • HPLC system with a C18 column and UV or fluorescence detector

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the test buffers (e.g., PBS pH 7.4 and citrate buffer pH 5.0).

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Sample Quenching (if necessary): Immediately mix the aliquot with an equal volume of cold acetonitrile containing 0.1% formic acid to stop the degradation and precipitate proteins if present.

  • Centrifugation: Centrifuge the samples to pellet any precipitate.

  • HPLC Analysis: Inject the supernatant onto the HPLC system.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the lactone and carboxylate forms (e.g., linear gradient from 10% to 90% B over 20 minutes).

    • Detection: Monitor the absorbance at a wavelength determined by a UV scan of the compound (e.g., around 254 nm or 370 nm for camptothecins).

  • Data Analysis: Quantify the peak area of the this compound lactone form at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).

Visualizations

degradation_pathway lactone This compound (Active Lactone Form) E-ring closed carboxylate Inactive Carboxylate Form E-ring open lactone->carboxylate Hydrolysis (pH ≥ 7.0) carboxylate->lactone Lactonization (Acidic pH)

Caption: Reversible pH-dependent hydrolysis of the lactone ring.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (DMSO) working Prepare Working Solutions (Buffers) stock->working incubate Incubate at Controlled Temperature working->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Quantify Peak Areas & Analyze Data hplc->data

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Addressing Resistance to 7-Hydroxymethyl-10,11-MDCPT in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a semi-synthetic derivative of camptothecin (B557342), an alkaloid known for its anticancer properties.[1] As a camptothecin analog, its primary mechanism of action is the inhibition of DNA topoisomerase I (Top1).[2][3] It stabilizes the covalent complex between Top1 and DNA, which leads to the accumulation of single-strand breaks.[1] When a replication fork collides with this stabilized complex, it results in a double-strand break, triggering cell cycle arrest and apoptosis.[4] this compound is also utilized as a payload in the synthesis of antibody-drug conjugates (ADCs).

Q2: What are the common mechanisms of resistance to camptothecins like this compound?

Resistance to camptothecins is a multifactorial issue that can arise from various cellular adaptations.[5] The most common mechanisms include:

  • Reduced intracellular drug concentration: This is often due to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), which actively efflux the drug out of the cell.[6][7]

  • Alterations in the drug target (Topoisomerase I): This can involve mutations in the TOP1 gene that reduce the drug's binding affinity, or a decrease in the overall expression level of the Top1 enzyme.[8]

  • Enhanced DNA damage repair: Upregulation of DNA repair pathways can efficiently resolve the DNA lesions caused by the drug, thereby mitigating its cytotoxic effects.

  • Altered apoptotic signaling: Defects in apoptotic pathways can prevent the drug from effectively inducing programmed cell death.

  • Drug inactivation: Increased metabolic inactivation of the drug, for instance through glucuronidation, can also contribute to resistance.[8]

Q3: How can I develop a this compound-resistant cell line for my studies?

Resistant cell lines can be generated by exposing a parental, sensitive cell line to gradually increasing concentrations of this compound over a prolonged period.[6][7] A common method involves continuous exposure to the drug, starting at a low concentration (e.g., the IC20) and incrementally increasing the dose as the cells adapt and resume proliferation.[7] Alternatively, pulsed treatments with high drug concentrations can be used.[9] The entire process can take several months to establish a stable resistant phenotype.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: My cancer cell line shows a decreased response to this compound in our cell viability assays, what should I do first?

The first step is to quantify the level of resistance. This can be achieved by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line will confirm the resistance.

Problem 2: I have confirmed resistance with an increased IC50 value. How do I investigate the underlying mechanism?

Once resistance is confirmed, the next step is to investigate the potential molecular mechanisms. Based on known resistance to other camptothecins, you can explore the following:

  • Increased Drug Efflux: Analyze the expression of ABC transporters like ABCG2 and P-glycoprotein (ABCB1) using Western blotting or qPCR.[10] You can also perform functional assays using specific inhibitors of these transporters to see if sensitivity to this compound is restored.

  • Target Alteration: Assess the expression level of Topoisomerase I via Western blotting.[7] Sequencing of the TOP1 gene can identify potential mutations that may affect drug binding.

  • Topoisomerase I Activity: Perform a Topoisomerase I activity assay to determine if the enzymatic function is altered in the resistant cells.

Problem 3: My Western blot shows no change in ABC transporter or Topoisomerase I expression in my resistant cells. What other mechanisms could be at play?

If the primary mechanisms are ruled out, consider these possibilities:

  • Enhanced DNA Repair: Investigate the expression and activity of key proteins involved in DNA repair pathways, such as those in the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.

  • Altered Cell Cycle and Apoptosis: Analyze the cell cycle distribution and the expression of key apoptotic proteins (e.g., Bcl-2 family members, caspases) in response to drug treatment in both sensitive and resistant cells.

  • Drug Metabolism: While less common for in vitro studies, consider if the resistant cells have developed an increased capacity to metabolize and inactivate the drug.

Data Presentation: Potential Mechanisms of Resistance

The following table summarizes potential resistance mechanisms to this compound and the suggested analytical methods for their investigation.

Resistance Mechanism Effect on Cell Suggested Analytical Method
Increased Drug Efflux Reduced intracellular drug concentrationWestern Blotting (for ABCG2, ABCB1), qPCR, Functional assays with transporter inhibitors
Target Alteration Reduced drug binding or target availabilityWestern Blotting (for Top1), TOP1 gene sequencing, Topoisomerase I activity assay
Enhanced DNA Repair Increased removal of drug-induced DNA damageWestern Blotting (for DNA repair proteins), Comet assay, γH2AX staining
Altered Apoptosis Evasion of programmed cell deathWestern Blotting (for apoptotic proteins), Annexin V/PI staining, Caspase activity assays

Experimental Protocols

1. Cell Viability (IC50 Determination) Assay using MTT

This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.

  • Materials:

    • Parental and suspected resistant cancer cell lines

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium and add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blotting for ABC Transporters and Topoisomerase I

This protocol is for detecting the protein expression levels of ABCG2, ABCB1, and Topoisomerase I.

  • Materials:

    • Parental and resistant cell lysates

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Primary antibodies (anti-ABCG2, anti-ABCB1, anti-Top1, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare cell lysates from both sensitive and resistant cell lines.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system and analyze the band intensities, normalizing to a loading control.

3. Topoisomerase I Activity Assay (Plasmid Relaxation)

This assay measures the ability of Topoisomerase I from cell extracts to relax supercoiled plasmid DNA.[11]

  • Materials:

    • Nuclear extracts from parental and resistant cells

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Topoisomerase I reaction buffer

    • Agarose (B213101) gel

    • DNA loading dye

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Prepare nuclear extracts from both sensitive and resistant cells.

    • Set up reaction tubes containing the reaction buffer and supercoiled plasmid DNA.

    • Add equal amounts of nuclear extract protein to the respective tubes. Include a control with no extract.

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction by adding DNA loading dye containing SDS.

    • Run the samples on an agarose gel.

    • Stain the gel with a DNA stain and visualize under UV light.

    • Compare the conversion of supercoiled DNA to relaxed DNA between the sensitive and resistant cell extracts. A decrease in the formation of relaxed DNA in the presence of the drug indicates inhibition of Top1 activity.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Nucleus MDCPT_ext This compound (Extracellular) MDCPT_int This compound (Intracellular) MDCPT_ext->MDCPT_int Passive Diffusion ABC ABC Transporter (e.g., ABCG2) MDCPT_int->ABC Efflux Top1_DNA_complex Top1-DNA Cleavable Complex MDCPT_int->Top1_DNA_complex Stabilization ABC->MDCPT_ext Top1 Topoisomerase I Top1->Top1_DNA_complex DNA DNA DNA->Top1_DNA_complex SSB Single-Strand Break Top1_DNA_complex->SSB Replication Replication Fork SSB->Replication DSB Double-Strand Break Replication->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Hypothetical signaling pathway of this compound action and resistance.

G start Observation of Decreased Drug Sensitivity ic50 Determine IC50 of Parental and Resistant Cells start->ic50 confirm_resistance Confirm Resistance (Significant IC50 increase?) ic50->confirm_resistance investigate_efflux Analyze ABC Transporter Expression (WB, qPCR) confirm_resistance->investigate_efflux Yes end Identify Resistance Mechanism confirm_resistance->end No (Re-evaluate initial observation) investigate_target Analyze Topoisomerase I (Expression, Mutation, Activity) investigate_efflux->investigate_target investigate_repair Investigate DNA Repair and Apoptosis Pathways investigate_target->investigate_repair functional_assays Perform Functional Assays (e.g., with ABC transporter inhibitors) investigate_repair->functional_assays functional_assays->end

Caption: Experimental workflow for investigating resistance to this compound.

G start Unexpected Experimental Result (e.g., high variability, no dose-response) check_cells Check Cell Health and Passage Number start->check_cells check_reagents Verify Drug Integrity and Concentration check_cells->check_reagents check_assay Review Assay Protocol and Execution (e.g., seeding density, incubation time) check_reagents->check_assay issue_resolved Issue Resolved? check_assay->issue_resolved troubleshoot_resistance Proceed with Resistance Mechanism Investigation issue_resolved->troubleshoot_resistance No end Experiment Optimized issue_resolved->end Yes

Caption: Logical troubleshooting flow for unexpected experimental results.

References

Technical Support Center: Refining Purification Methods for 7-Hydroxymethyl-10,11-MDCPT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound relevant to its purification?

A1: this compound is a derivative of camptothecin (B557342). Its structure, which includes a planar pentacyclic ring system, suggests that it is a relatively hydrophobic molecule. The presence of a hydroxymethyl group adds a degree of polarity. Understanding these properties is crucial for selecting appropriate solvents and purification techniques. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₁₈N₂O₇
Molecular Weight422.4 g/mol
XLogP3-AA-0.1
CAS Number428816-69-7

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: While specific impurity profiles for this compound are not extensively documented in publicly available literature, common impurities in camptothecin synthesis can include starting materials, reagents, and side-products from incomplete reactions or degradation. Potential impurities could include unreacted 10,11-methylenedioxycamptothecin, over-oxidized products, or solvent adducts.

Q3: Can you recommend a starting point for a purification protocol?

A3: A typical purification workflow for a compound like this compound would involve initial purification by column chromatography, followed by crystallization to obtain a highly pure solid product. A final polishing step using preparative HPLC may be necessary to achieve the desired purity for specific applications.

Troubleshooting Guides

Guide 1: Column Chromatography

Issue: Poor separation of the target compound from impurities.

  • Question: My column chromatography is not providing good separation. What can I do?

  • Answer:

    • Optimize the Solvent System: The polarity of the eluent is critical. For a related compound, 7-Methyl-camptothecin, a methanol (B129727)/dichloromethane gradient was used. Start with a low polarity mobile phase (e.g., 1-2% methanol in dichloromethane) and gradually increase the polarity.

    • TLC Analysis: Before running the column, perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for separation.

    • Silica (B1680970) Gel Choice: Ensure you are using silica gel of the appropriate particle size for your column dimensions and separation needs.

    • Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This can improve band sharpness.

Issue: The compound is not eluting from the column.

  • Question: My product seems to be stuck on the column. How can I recover it?

  • Answer: This indicates that the mobile phase is not polar enough to elute the compound. Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. In some cases, adding a small amount of a more polar solvent like acetic acid or triethylamine (B128534) can help, depending on the nature of the interaction with the silica.

Guide 2: Crystallization

Issue: The compound will not crystallize.

  • Question: I am having difficulty inducing crystallization of my purified this compound. What techniques can I try?

  • Answer:

    • Solvent Selection: Experiment with a variety of solvent/anti-solvent systems. Good solvents are those in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Anti-solvents are miscible with the solvent but cause the compound to precipitate.

    • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.

Issue: The resulting crystals are of low purity.

    Technical Support Center: Aggregation Issues in 7-Hydroxymethyl-10,11-MDCPT-ADC Conjugation

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation challenges encountered during the conjugation of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) to antibodies for the development of Antibody-Drug Conjugates (ADCs).

    Frequently Asked Questions (FAQs)

    Q1: What is this compound and why is aggregation a concern during ADC conjugation?

    This compound is a potent topoisomerase I inhibitor used as a cytotoxic payload in ADCs.[1] While it possesses a relatively hydrophilic profile, the process of conjugating it to a monoclonal antibody (mAb) can induce aggregation. Aggregation is the self-association of ADC molecules, which can lead to reduced therapeutic efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[2][] The increased hydrophobicity of the ADC construct, especially with a high drug-to-antibody ratio (DAR), is a primary driver of aggregation.[4][5]

    Q2: What are the main causes of aggregation during the conjugation process?

    Several factors can contribute to ADC aggregation:

    • Payload and Linker Hydrophobicity: The cytotoxic drug and the linker used to attach it to the antibody can introduce hydrophobic patches on the antibody surface, promoting self-association.[6][7]

    • High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[4][5]

    • Suboptimal Conjugation Conditions: Factors such as pH, temperature, and the use of organic co-solvents can destabilize the antibody and promote aggregation.[7] For instance, a pH close to the antibody's isoelectric point can reduce its solubility and lead to aggregation.[7]

    • Antibody-Specific Properties: The intrinsic properties of the monoclonal antibody itself can influence its propensity to aggregate.

    Q3: How can I detect and quantify aggregation in my ADC sample?

    Several analytical techniques are available to detect and quantify ADC aggregation:

    • Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on their size.[2]

    • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides more accurate measurements of the molecular weight and size distribution of aggregates.[2]

    • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and is particularly useful for analyzing the distribution of different DAR species, which often correlates with aggregation propensity.[8][9][10][11]

    • Dynamic Light Scattering (DLS): DLS is a rapid method to assess the size distribution of particles in a solution and can detect the presence of aggregates.

    Troubleshooting Guide

    This guide provides a structured approach to troubleshooting common aggregation issues encountered during this compound-ADC conjugation.

    Issue 1: High levels of aggregation detected immediately after conjugation.

    This is a common issue that often points to problems with the conjugation process itself.

    Troubleshooting Workflow:

    start High Post-Conjugation Aggregation check_payload_linker Review Payload/Linker Properties start->check_payload_linker check_conditions Evaluate Conjugation Conditions start->check_conditions check_dar Assess Drug-to-Antibody Ratio (DAR) start->check_dar use_hydrophilic_linker Employ Hydrophilic Linker (e.g., PEG, PSar) check_payload_linker->use_hydrophilic_linker optimize_conditions Optimize Reaction Conditions (pH, Temp, Co-solvent) check_conditions->optimize_conditions solid_phase Consider Solid-Phase Conjugation check_conditions->solid_phase If optimization fails reduce_dar Reduce Target DAR check_dar->reduce_dar analyze_aggregation Re-analyze Aggregation (SEC/HIC) optimize_conditions->analyze_aggregation reduce_dar->analyze_aggregation use_hydrophilic_linker->analyze_aggregation solid_phase->analyze_aggregation analyze_aggregation->start Unsuccessful success Aggregation Reduced analyze_aggregation->success Successful

    Caption: Troubleshooting workflow for immediate post-conjugation aggregation.

    Possible Causes & Solutions:

    Possible Cause Troubleshooting Steps Recommended Action
    Hydrophobic Payload/Linker The inherent hydrophobicity of the drug-linker can drive aggregation, especially at higher DARs.[12][13]Incorporate Hydrophilic Moieties: Utilize linkers containing polyethylene (B3416737) glycol (PEG) or polysarcosine (PSar) to increase the overall hydrophilicity of the ADC.[][4] A study on a camptothecin (B557342) derivative showed that a PSar-modified linker significantly reduced aggregation compared to a PEG-modified linker.[4]
    High Drug-to-Antibody Ratio (DAR) Higher DARs lead to increased surface hydrophobicity and a greater propensity for aggregation.[4][5]Optimize DAR: Aim for the lowest DAR that still provides the desired efficacy. A DAR of around 4 is often a good starting point for hydrophobic payloads.
    Suboptimal Reaction Conditions The pH, temperature, and co-solvent concentration during conjugation can impact antibody stability.[7]Optimize pH: Maintain a pH that ensures antibody stability while being compatible with the conjugation chemistry. For many antibodies, a pH range of 6.5-7.5 is suitable. Control Temperature: Perform conjugation at a controlled temperature, typically between 4°C and room temperature, to minimize thermal stress on the antibody.[14][15] Minimize Co-solvent: Use the lowest possible concentration of organic co-solvents (e.g., DMSO, DMF) required to dissolve the drug-linker.
    Antibody Concentration High antibody concentrations during conjugation can increase the likelihood of intermolecular interactions and aggregation.Reduce Antibody Concentration: If feasible, perform the conjugation at a lower antibody concentration.
    Mixing and Handling Vigorous mixing or agitation can induce mechanical stress and lead to aggregation.Gentle Mixing: Use gentle end-over-end mixing or a low-speed orbital shaker during incubation.
    Issue 2: Gradual increase in aggregation during storage.

    This issue points towards formulation and storage instability.

    Troubleshooting Workflow:

    start Increased Aggregation During Storage check_formulation Review Formulation Buffer start->check_formulation check_storage Evaluate Storage Conditions start->check_storage optimize_buffer Optimize Buffer Composition (pH, Excipients) check_formulation->optimize_buffer lyophilize Consider Lyophilization check_formulation->lyophilize For long-term stability optimize_temp Optimize Storage Temperature check_storage->optimize_temp add_stabilizers Add Stabilizing Excipients (e.g., Sugars, Surfactants) optimize_buffer->add_stabilizers analyze_stability Perform Accelerated Stability Study optimize_temp->analyze_stability add_stabilizers->analyze_stability lyophilize->analyze_stability analyze_stability->start Unsuccessful success Stable Formulation Achieved analyze_stability->success Successful

    Caption: Troubleshooting workflow for storage-induced aggregation.

    Possible Causes & Solutions:

    Possible Cause Troubleshooting Steps Recommended Action
    Inappropriate Formulation Buffer The pH and ionic strength of the formulation buffer can significantly impact ADC stability.Optimize Buffer pH and Type: Screen different buffer systems (e.g., histidine, citrate) and pH values to find the optimal conditions for your specific ADC. Adjust Ionic Strength: Evaluate the effect of salt concentration on aggregation.
    Lack of Stabilizing Excipients The formulation may lack excipients that protect the ADC from aggregation.Incorporate Stabilizers: Add stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20 or 80) to the formulation.[] Amino acids like arginine can also help reduce protein-protein interactions.
    Inadequate Storage Temperature Storing the ADC at an inappropriate temperature can accelerate degradation and aggregation.Optimize Storage Temperature: Typically, liquid ADC formulations are stored at 2-8°C. For long-term storage, consider freezing at -20°C or -80°C, though freeze-thaw cycles should be minimized.
    Light Exposure Some payloads, including camptothecin derivatives, can be sensitive to light, which can lead to degradation and aggregation.[16]Protect from Light: Store the ADC in amber vials or otherwise protected from light, especially short-wavelength light.[16]

    Quantitative Data Summary

    The following table summarizes quantitative data from a study on a camptothecin-based ADC, highlighting the impact of linker modification on aggregation after thermal stress.

    Table 1: Aggregation of a DAR 8 Camptothecin-Based ADC after 48 hours at 55°C [4][5]

    ADC ConstructLinker Modification% Aggregation
    7300-LP1003Linear PEG77.14%
    7300-LP3004Branched Polysarcosine (PSar)45.24%

    This data clearly demonstrates that the choice of a hydrophilic linker, in this case, a branched polysarcosine linker, can significantly reduce the aggregation of a high-DAR camptothecin ADC under thermal stress.[4][5]

    Experimental Protocols

    The following are detailed methodologies for key experiments related to the conjugation of this compound and the analysis of aggregation. These are generalized protocols and may require optimization for your specific antibody and linker system.

    Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

    This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation.

    Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution

    • Desalting column

    Procedure:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS (pH 7.4).

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate the reaction mixture at 37°C for 1 hour.

    • Immediately after incubation, remove excess TCEP and perform a buffer exchange into a conjugation-compatible buffer (e.g., PBS with 1 mM EDTA) using a desalting column.

    • Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

    Protocol 2: Conjugation of this compound-Linker to Reduced Antibody

    This protocol assumes the use of a this compound payload attached to a maleimide-containing linker.

    Materials:

    • Reduced monoclonal antibody

    • This compound-linker-maleimide dissolved in a suitable organic solvent (e.g., DMSO)

    • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

    Procedure:

    • Add the this compound-linker-maleimide solution to the reduced antibody solution at a desired molar excess (e.g., 5-10 fold excess over available thiols). The final concentration of the organic co-solvent should typically be below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the initial maleimide (B117702) concentration and incubate for 20 minutes.

    Protocol 3: Purification and Analysis of the ADC by Size Exclusion Chromatography (SEC)

    Materials:

    • Crude ADC conjugation mixture

    • SEC column suitable for monoclonal antibodies

    • SEC mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

    • HPLC or UPLC system with a UV detector

    Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject the crude ADC mixture onto the column.

    • Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

    • Collect the monomeric ADC peak for further use.

    • Calculate the percentage of aggregates by integrating the peak areas.

    Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

    Materials:

    • Purified ADC sample

    • HIC column (e.g., Butyl-NPR)

    • HIC Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

    • HIC Mobile Phase B: 25 mM sodium phosphate, pH 7.0

    • HPLC system with a UV detector

    Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time period (e.g., 20-30 minutes).

    • Monitor the elution profile at 280 nm. Peaks will elute in order of increasing hydrophobicity, corresponding to DAR0, DAR2, DAR4, etc.

    • Calculate the weighted average DAR based on the peak areas of the different species.

    Signaling Pathways and Experimental Workflows

    The following diagram illustrates the general workflow for ADC production and the points at which aggregation can occur and be monitored.

    cluster_production ADC Production Workflow cluster_analysis Aggregation Analysis mAb Monoclonal Antibody (mAb) reduction Antibody Reduction mAb->reduction conjugation Conjugation with This compound-Linker reduction->conjugation purification Purification (e.g., SEC) conjugation->purification sec_analysis SEC/SEC-MALS conjugation->sec_analysis Monitor post-conjugation aggregation formulation Formulation purification->formulation hic_analysis HIC (DAR & Hydrophobicity) purification->hic_analysis Characterize DAR and hydrophobicity storage Storage formulation->storage storage->sec_analysis Monitor storage stability

    Caption: General workflow for ADC production and aggregation analysis.

    References

    Validation & Comparative

    A Comparative Analysis of 7-Hydroxymethyl-10,11-MDCPT and Other Camptothecin Analogs in Oncology Research

    Author: BenchChem Technical Support Team. Date: December 2025

    A detailed guide for researchers and drug development professionals on the evolving landscape of topoisomerase I inhibitors, focusing on the comparative efficacy and mechanisms of 7-substituted 10,11-methylenedioxy-camptothecin derivatives.

    The quest for more potent and less toxic anticancer agents has led to extensive modifications of the natural alkaloid camptothecin (B557342) (CPT). This guide provides a comparative overview of 7-Hydroxymethyl-10,11-methylenedioxy-camptothecin (7-Hydroxymethyl-10,11-MDCPT) and other camptothecin analogs, with a focus on their performance, supported by experimental data. We delve into the critical structure-activity relationships that govern their efficacy and provide detailed methodologies for key experimental assays.

    Mechanism of Action: Targeting DNA Topoisomerase I

    Camptothecin and its analogs exert their cytotoxic effects by inhibiting DNA topoisomerase I (Top1).[1][2] This nuclear enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[3] It functions by creating a transient single-strand break in the DNA, allowing the DNA to unwind, and then religating the strand.[3] Camptothecins bind to the Top1-DNA covalent complex, stabilizing it and preventing the religation step.[3] This leads to an accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, which, if not repaired, triggers cell cycle arrest and apoptosis, leading to cell death.[3]

    The general mechanism of action for camptothecin analogs is depicted in the following signaling pathway diagram:

    Topoisomerase_I_Inhibition cluster_nucleus Cell Nucleus DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavable_Complex Top1-DNA Cleavable Complex Top1->Cleavable_Complex Induces Cleavage Cleavable_Complex->DNA Religation (inhibited by CPT) SSB Single-Strand Break Cleavable_Complex->SSB Replication_Fork Replication Fork SSB->Replication_Fork Collision with DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis CPT_Analog Camptothecin Analog CPT_Analog->Cleavable_Complex Stabilizes

    Figure 1: Mechanism of Topoisomerase I Inhibition by Camptothecin Analogs.

    Structure-Activity Relationship: The Significance of 7 and 10,11 Substitutions

    Extensive structure-activity relationship (SAR) studies have demonstrated that modifications at the 7, 9, 10, and 11 positions of the camptothecin ring system can significantly impact antitumor activity, solubility, and the stability of the active lactone form.[1][2] Notably, the combination of a methylenedioxy group spanning the 10 and 11 positions and an alkyl substituent at the 7-position has been shown to confer enhanced biochemical and cellular potency.[2]

    The 10,11-methylenedioxy group is a key feature of the potent analog known as FL118.[4] Derivatives of this compound, including those with substitutions at the 7-position, have shown significant cytotoxic activities, often with IC50 values in the nanomolar range, and have demonstrated greater potency than the clinically used analog, topotecan (B1662842).[4] Increasing the alkyl chain length at the 7-position has been correlated with enhanced potency and persistence of the Top1-induced DNA cleavage complexes.[1]

    While specific data for this compound is limited in publicly available literature, its structural features suggest it belongs to this highly potent class of camptothecin analogs. The hydroxymethyl group at the 7-position is a relatively small, polar substitution.

    Comparative Cytotoxicity of Camptothecin Analogs

    The in vitro cytotoxicity of camptothecin analogs is a key indicator of their potential as anticancer agents. This is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of a cancer cell line by 50%. A lower IC50 value indicates greater potency.

    The following table summarizes the cytotoxic activities of several camptothecin analogs against various cancer cell lines. It is important to note that direct comparative data for this compound is not available in the cited literature; however, data for structurally similar 7-substituted 10,11-methylenedioxy-camptothecin derivatives are included to provide context.

    CompoundCell LineCancer TypeIC50 (nM)Reference
    Topotecan Average of 7 cell linesVarious~13x less potent than MEC[5]
    SN-38 (active metabolite of Irinotecan) Average of 7 cell linesVarious~3.5x less potent than MEC[5]
    Lurtotecan Average of 7 cell linesVarious~3.4x less potent than MEC[5]
    7-methyl-10,11-ethylenedioxy-camptothecin (MEC) Average of 7 cell linesVariousHighly potent[5]
    7-butyl-10,11-methylenedioxy-CPT MCF-7/wtBreast Cancer2[1]
    FL118 Analog (9c) NCI-H446Small-Cell Lung CancerIn nanomolar range[4]
    FL118 Analog (9c) H69Small-Cell Lung CancerIn nanomolar range[4]
    FL118 Analog (9c) H69AR (drug-resistant)Small-Cell Lung CancerIn nanomolar range[4]

    MEC (7-methyl-10,11-ethylenedioxy-camptothecin) is structurally very similar to 7-methyl-10,11-methylenedioxy-camptothecin. The data indicates that 7-substituted analogs with a 10,11-alkoxy bridge are significantly more potent than older analogs like topotecan and SN-38.

    Experimental Protocols

    To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for two key assays used to evaluate the efficacy of camptothecin analogs.

    Cytotoxicity Assay (MTT Assay)

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

    Workflow:

    MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with Camptothecin analogs Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

    Figure 2: Workflow for the MTT Cytotoxicity Assay.

    Detailed Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

    • Drug Treatment: Treat the cells with a serial dilution of the camptothecin analog for a specified period (e.g., 48 or 72 hours).[3] Include untreated and vehicle (e.g., DMSO) controls.[3]

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[3] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

    • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

    Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

    This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.

    Workflow:

    TopoI_Inhibition_Assay Start Prepare reaction mix (buffer, supercoiled DNA) Add_Inhibitor Add Camptothecin analog Start->Add_Inhibitor Pre_incubate Pre-incubate Add_Inhibitor->Pre_incubate Add_Enzyme Add Topoisomerase I Pre_incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction (add loading dye) Incubate->Stop_Reaction Electrophoresis Agarose (B213101) gel electrophoresis Stop_Reaction->Electrophoresis Visualize Stain with Ethidium (B1194527) Bromide and visualize under UV Electrophoresis->Visualize

    Figure 3: Workflow for the Topoisomerase I DNA Relaxation Assay.

    Detailed Protocol:

    • Reaction Setup: Prepare a reaction mixture containing Topoisomerase I reaction buffer and supercoiled plasmid DNA in a microcentrifuge tube.[3]

    • Inhibitor Addition: Add varying concentrations of the camptothecin analog to the reaction tubes.[3] Include a no-drug control.

    • Enzyme Addition: Initiate the reaction by adding a predetermined amount of human Topoisomerase I.[3]

    • Incubation: Incubate the reaction at 37°C for 30 minutes.[3]

    • Reaction Termination: Stop the reaction by adding a DNA loading dye.[3]

    • Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[7]

    • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.[7] Inhibition of Topoisomerase I will result in a dose-dependent increase in the amount of supercoiled DNA.[7]

    Conclusion

    The development of 7-substituted 10,11-methylenedioxy-camptothecin derivatives represents a significant advancement in the field of Topoisomerase I inhibitors. These compounds, including by structural inference this compound, belong to a class of highly potent cytotoxic agents that have demonstrated superior in vitro activity compared to earlier analogs such as topotecan and irinotecan. While further studies are needed to fully characterize the specific properties of this compound and its potential for clinical development, the existing data on related compounds is highly promising. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct comparative studies and further explore the therapeutic potential of this important class of anticancer compounds.

    References

    A Head-to-Head Battle in Colon Cancer Models: 7-Hydroxymethyl-10,11-MDCPT vs. SN-38

    Author: BenchChem Technical Support Team. Date: December 2025

    In the landscape of chemotherapeutic agents for colorectal cancer, topoisomerase I inhibitors stand as a critical therapeutic class. This guide provides a detailed comparison of a novel camptothecin (B557342) derivative, 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), and SN-38, the active metabolite of the widely used drug irinotecan (B1672180). While direct comparative studies are limited, this analysis consolidates available preclinical data to offer insights into their respective potencies and mechanisms of action in colon cancer models.

    Quantitative Comparison of Cytotoxicity

    The in vitro efficacy of this compound and its analogs, alongside SN-38, has been evaluated across various human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

    Table 1: IC50 Values of this compound Analogs and SN-38 in Colon Cancer Cell Lines

    Compound/AnalogCell LineIC50 (nM)Reference(s)
    10,11-methylenedioxy-20-(RS)-camptothecin (MDO-CPT)HT-2925[1]
    Camptothecin (Parent Compound)HT-29180[1]
    SN-38HT-294.50[2]
    SN-38LoVo8.25[2]
    SN-38HCT-1162.90 (µM)[3]
    SN-38SW6200.02 (µM)[4]
    SN-38PDX X293.4[5]
    SN-38PDX X3558[5]

    Note: Data for this compound was not directly available. Data for a close analog, MDO-CPT, is presented. IC50 values for SN-38 in HCT-116 and SW620 are presented in µM as reported in the source.

    Mechanism of Action and Cellular Effects

    Both this compound and SN-38 are topoisomerase I inhibitors. Their primary mechanism involves trapping the topoisomerase I-DNA cleavage complex, which leads to DNA strand breaks and subsequent cancer cell death.

    SN-38 has been shown to induce S-phase and G2 cell cycle arrest in colon cancer cell lines.[6] This cell cycle disruption is a direct consequence of the DNA damage inflicted by the drug. Following the formation of DNA lesions, apoptotic pathways are activated. Studies have demonstrated that SN-38 can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key molecular events include the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[7][8]

    Derivatives of 7-alkyl-10,11-methylenedioxy-camptothecin , including analogs of this compound, have been reported to be potent inducers of these DNA cleavage complexes, often with greater stability than the parent compound, camptothecin.[9] This enhanced stability of the drug-enzyme-DNA complex is believed to contribute to their increased cytotoxicity.[9]

    Experimental Protocols

    The following sections detail the methodologies employed in key experiments to evaluate the efficacy of these compounds.

    In Vitro Cytotoxicity Assays (MTT/WST-1)
    • Cell Seeding: Colon cancer cells (e.g., HT-29, LoVo, HCT-116, SW620) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., SN-38 or a this compound analog) and incubated for a specified period (typically 48-72 hours).

    • Cell Viability Assessment:

      • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

      • WST-1 Assay: WST-1 reagent is added to each well, and after an incubation period, the absorbance of the resulting formazan dye is measured.

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[10][11]

    Apoptosis Assays
    • Flow Cytometry:

      • Annexin V/Propidium Iodide (PI) Staining: Treated and untreated cells are harvested, washed, and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (a fluorescent dye that enters cells with compromised membranes). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

      • M30 CytoDeath Staining: This method detects a neo-epitope of cytokeratin 18 that is exposed after cleavage by caspases during apoptosis.[11]

    • Western Blotting for Apoptosis Markers:

      • Cells are lysed, and protein concentrations are determined.

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with primary antibodies against key apoptosis-related proteins, such as cleaved PARP and cleaved caspase-3, followed by incubation with a secondary antibody.

      • Protein bands are visualized using a chemiluminescence detection system.[8]

    Visualizing the Pathways and Processes

    To better understand the mechanisms and experimental designs, the following diagrams are provided.

    G General Experimental Workflow for In Vitro Drug Efficacy cluster_0 Cell Culture and Treatment cluster_1 Assessment cluster_2 Data Analysis cell_seeding Seed Colon Cancer Cells in 96-well plates drug_treatment Treat with Serial Dilutions of This compound or SN-38 cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (MTT or WST-1) incubation->cytotoxicity_assay apoptosis_assay Perform Apoptosis Assay (Flow Cytometry or Western Blot) incubation->apoptosis_assay ic50_calc Calculate IC50 Values cytotoxicity_assay->ic50_calc apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant

    Caption: Experimental workflow for assessing the in vitro efficacy of anticancer compounds.

    G Topoisomerase I Inhibitor Signaling Pathway to Apoptosis drug This compound or SN-38 complex Drug-Top1-DNA Cleavage Complex drug->complex top1 Topoisomerase I top1->complex dna DNA dna->complex dna_damage DNA Strand Breaks complex->dna_damage damage_sensors DNA Damage Sensors (ATM, ATR, DNA-PK) dna_damage->damage_sensors checkpoint_kinases Checkpoint Kinases (Chk1, Chk2) damage_sensors->checkpoint_kinases p53 p53 Activation checkpoint_kinases->p53 cell_cycle_arrest S/G2 Cell Cycle Arrest checkpoint_kinases->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis bax Bax Upregulation p53->bax caspases Caspase Activation caspases->apoptosis mitochondria Mitochondrial Pathway bax->mitochondria mitochondria->caspases

    Caption: Signaling cascade initiated by topoisomerase I inhibitors leading to apoptosis.

    Conclusion

    The available preclinical data suggests that both this compound and SN-38 are potent cytotoxic agents against colon cancer cells, operating through the inhibition of topoisomerase I. Analogs of this compound, such as MDO-CPT, have demonstrated significantly greater potency than the parent compound, camptothecin, highlighting the potential of the 10,11-methylenedioxy moiety in enhancing anti-cancer activity.[1] SN-38 is a well-established and highly potent inhibitor with extensive characterization in numerous colon cancer models.

    References

    Head-to-Head In Vivo Comparison of 7-Hydroxymethyl-10,11-MDCPT and Topotecan: A Data-Driven Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    A comprehensive review of available scientific literature reveals a notable absence of direct head-to-head in vivo studies comparing the efficacy and safety of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) and topotecan (B1662842). While both compounds are derivatives of camptothecin (B557342) and function as Topoisomerase I (TOP1) inhibitors, their comparative performance in a preclinical in vivo setting has not been publicly documented in the searched scientific databases.

    Topotecan is a well-established chemotherapeutic agent used in the treatment of various cancers. Its mechanism of action involves the inhibition of TOP1, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately, apoptosis in cancer cells.

    This compound is a newer, semi-synthetic derivative of camptothecin. While preclinical studies on this specific compound are emerging, they do not yet include direct comparative analyses against topotecan in animal models.

    Due to the lack of available comparative data, it is not possible to construct the requested data tables, experimental protocols, and visualizations for a head-to-head comparison. Further research, specifically designed to evaluate the relative in vivo efficacy, toxicity, and pharmacokinetic profiles of this compound and topotecan, is required to provide the insights sought by researchers, scientists, and drug development professionals.

    Future Research Directions:

    To address this knowledge gap, future preclinical studies should consider the following experimental workflow:

    G cluster_0 Preclinical In Vivo Comparison Workflow start Selection of Relevant Cancer Xenograft Models dosing Dose-Response and MTD Studies (this compound vs. Topotecan) start->dosing efficacy Head-to-Head Efficacy Study (Tumor Growth Inhibition) dosing->efficacy pk Pharmacokinetic (PK) Analysis (Blood and Tumor Tissue) efficacy->pk pd Pharmacodynamic (PD) Analysis (TOP1 Inhibition, DNA Damage Markers) efficacy->pd tox Toxicology and Safety Assessment (Body Weight, Hematology, Histopathology) efficacy->tox data Comparative Data Analysis and Reporting pk->data pd->data tox->data

    Figure 1: Proposed experimental workflow for a head-to-head in vivo comparison of novel and established TOP1 inhibitors.

    The successful execution of such studies would yield the necessary data to generate a comprehensive and objective comparison guide, which would be of significant value to the scientific and drug development communities.

    Enhanced Stability of 7-Hydroxymethyl-10,11-MDCPT Cleavable Complexes: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative analysis of the stability of the ternary cleavable complex formed by 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) and related analogs. The stability of this complex, which consists of the drug, DNA, and the enzyme topoisomerase I (Top1), is a critical determinant of the anti-tumor efficacy of camptothecin (B557342) derivatives.[1][2][3][4][5] Increased stability of this complex leads to a higher probability of collision with replication forks, resulting in DNA double-strand breaks and subsequent cell death.[6]

    A notable example is the 7-trihydroxymethylaminomethyl analog of 10,11-methylenedioxycamptothecin (THMAM-MD), which exhibits a remarkable ternary complex half-life of 116 minutes.[1][3][4] This is an order of magnitude more stable than any previously examined analog, underscoring the significant contribution of hydroxyl groups at the 7-position to the stability of the complex.[1][3][4]

    Comparative Stability of Topoisomerase I Cleavable Complexes

    The following table summarizes the reported half-lives of the ternary cleavable complexes for various camptothecin analogs. The data highlights the superior stability of analogs with hydrophilic substitutions at the 7-position on the 10,11-methylenedioxycamptothecin backbone.

    CompoundHalf-life of Cleavable Complex (minutes)Reference
    7-Trihydroxymethylaminomethyl-10,11-methylenedioxycamptothecin (THMAM-MD) 116 --INVALID-LINK--[1][3][4]
    10-Amino-camptothecin17.8--INVALID-LINK--[4]
    TopotecanNot explicitly stated for the complexThe serum half-life of the drug is approximately 3 hours.[1][2][7][8]
    SN-38 (active metabolite of Irinotecan)Not explicitly stated for the complexThe plasma half-life of the drug is approximately 10-20 hours.[2][7][9][10]
    Camptothecin (CPT)Not explicitly stated for the complexThe reversal of CPT-induced cleavable complexes is markedly faster than that of 7-substituted analogs.[11]

    Experimental Protocols

    The stability of the topoisomerase I-DNA-drug ternary complex is primarily determined using a DNA cleavage and reversal assay. This method measures the rate at which the drug-stabilized complex is reversed upon the addition of a high concentration of salt.

    Topoisomerase I-DNA Cleavage and Reversal Assay

    Objective: To determine the half-life of the drug-stabilized topoisomerase I-DNA cleavable complex.

    Materials:

    • Purified human topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Test compounds (e.g., this compound, Topotecan)

    • Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA

    • Stop Solution: 1% SDS, 0.5 mg/mL proteinase K

    • High Salt Solution: 0.6 M NaCl or KCl

    • Agarose (B213101) gel (1%)

    • TAE or TBE buffer

    • DNA staining agent (e.g., Ethidium Bromide or SYBR Green)

    • Gel electrophoresis apparatus and imaging system

    Procedure:

    • Cleavage Reaction: a. In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (final concentration ~10-20 ng/µL), and the test compound at the desired concentration. b. Add purified topoisomerase I to initiate the reaction. c. Incubate the reaction mixture at 37°C for 30 minutes to allow for the formation of the cleavable complex.

    • Reversal of Cleavage: a. To initiate the reversal of the cleavable complex, add the high salt solution to the reaction mixture. b. At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes) after the addition of the salt, take aliquots of the reaction and immediately add the Stop Solution to terminate the reaction. c. Incubate the terminated reactions at 37°C for 30 minutes to digest the protein.

    • Analysis: a. Load the samples onto a 1% agarose gel. Include a control lane with untreated supercoiled DNA and a lane with DNA treated with topoisomerase I but no drug. b. Perform electrophoresis to separate the supercoiled, nicked, and linear DNA forms. c. Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

    • Data Interpretation: a. Quantify the intensity of the nicked (cleavage product) and supercoiled (substrate) DNA bands for each time point. b. The amount of the cleavable complex remaining at each time point is proportional to the intensity of the nicked DNA band. c. Plot the percentage of the remaining cleavable complex against time. d. The half-life (t₁/₂) of the cleavable complex is the time required for 50% of the complex to be reversed.

    Visualizations

    Experimental Workflow

    experimental_workflow cluster_prep Reaction Setup cluster_reversal Complex Reversal cluster_analysis Analysis reagents Combine DNA, Buffer, and Drug add_topo Add Topoisomerase I reagents->add_topo Incubate 37°C add_salt Add High Salt (e.g., 0.6M NaCl) add_topo->add_salt time_points Collect Aliquots at Time Points add_salt->time_points stop_reaction Stop Reaction (SDS/Proteinase K) time_points->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel quantify Quantify DNA Bands gel->quantify calculate Calculate Half-life (t½) quantify->calculate

    Caption: Workflow for determining the half-life of the Topoisomerase I cleavable complex.

    Signaling Pathway of Camptothecin-Induced Apoptosis

    signaling_pathway cluster_drug_action Drug Action cluster_dna_damage DNA Damage & Response cluster_apoptosis Apoptosis Induction drug This compound complex Stable Top1-DNA Cleavable Complex drug->complex Stabilizes replication Replication Fork Collision complex->replication dsb DNA Double-Strand Breaks (DSBs) replication->dsb ddr DNA Damage Response (ATM/ATR, Chk1/Chk2) dsb->ddr p53 p53 Activation ddr->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

    References

    Cross-Validation of 7-Hydroxymethyl-10,11-MDCPT (FL118)'s Anti-Tumor Efficacy in Diverse Xenograft Models: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive comparison of the anti-tumor efficacy of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin, also known as FL118, across various xenograft models. Data is presented to objectively compare its performance against other established anti-cancer agents, supported by detailed experimental protocols and visual diagrams of its mechanism of action and experimental workflows.

    Comparative Anti-Tumor Efficacy of FL118

    FL118, a novel camptothecin (B557342) analogue, has demonstrated superior anti-tumor activity in multiple human tumor xenograft models compared to other clinically used chemotherapeutic agents. Its efficacy has been particularly noted in models resistant to conventional treatments.

    Pancreatic Cancer Xenograft Models

    In patient-derived xenograft (PDX) models of pancreatic cancer, FL118 has shown remarkable efficacy, both as a monotherapy and in combination with other agents.

    Xenograft ModelTreatment GroupDosage & ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
    Pancreatic Cancer PDX14244FL1185 mg/kg, ip, qw x 4Tumor elimination[1]
    Pancreatic Cancer PDX17624FL1185 mg/kg, ip, qw x 4Tumor elimination[1]
    Pancreatic Cancer PDX10978FL1185 mg/kg, ip, qw x 4Delayed tumor growth[1]
    Pancreatic Cancer PDX10978FL118 + Gemcitabine (B846)0.75 mg/kg (FL118) + 60 mg/kg (Gemcitabine), ip, qw x 4Tumor elimination[1]
    Cisplatin-Resistant Pancreatic Cancer XenograftFL118 + CisplatinNot specifiedStrong inhibition of tumor growth and metastasis[2]

    Studies have indicated that FL118 can effectively eliminate pancreatic cancer PDX tumors, even those that show resistance to other treatments.[1][2] A combination of FL118 with gemcitabine was shown to be effective in eliminating tumors that were less sensitive to FL118 alone.[1][2]

    Colorectal Cancer Xenograft Models

    FL118 has demonstrated significant anti-tumor activity in colorectal cancer xenografts, with its efficacy linked to the expression levels of the oncoprotein DDX5.

    Xenograft ModelTreatment GroupKey FindingsReference
    High DDX5 Expression Colorectal CancerFL118High efficacy in tumor elimination[3][4]
    Low DDX5 Expression Colorectal CancerFL118Less effective in tumor inhibition[3][4]
    Small-Cell Lung Cancer (SCLC) Xenograft Models

    A derivative of FL118, compound 9c, has shown potent anti-tumor efficacy in both standard and drug-resistant SCLC xenograft models, outperforming the standard-of-care drug, topotecan.

    Xenograft ModelTreatment GroupDosage & ScheduleTumor Growth Inhibition (TGI)Reference
    NCI-H4469c0.75 mg/kg40.4%[5]
    NCI-H4469c1.5 mg/kg73.7%[5]
    NCI-H4469c3 mg/kg95.5%[5]
    NCI-H446/Irinotecan (Irinotecan-Resistant)9cNot specified93.42%[5]
    NCI-H446/EP (Etoposide/Platinum-Resistant)9cNot specified84.46%[5]

    All tested FL118 analogues showed more potent cytotoxic activities in vitro against SCLC cell lines compared to topotecan.[5]

    Experimental Protocols

    General Xenograft Model Establishment and Drug Administration
    • Cell Culture and Animal Models: Human cancer cell lines (e.g., pancreatic, colorectal, small-cell lung cancer) are cultured under standard conditions. Immunocompromised mice (e.g., athymic nude or SCID mice) are used for tumor implantation.

    • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse. For patient-derived xenografts (PDX), tumor fragments from a patient are implanted.

    • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.

    • Drug Formulation and Administration: FL118 and comparator drugs are formulated in appropriate vehicles. Administration is typically performed via intraperitoneal (i.p.) injection or oral gavage, following a specified dosing schedule (e.g., once weekly for four weeks).

    • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to a vehicle control group. Body weight is also monitored as an indicator of toxicity.

    Visualizing the Science: Diagrams and Pathways

    Experimental Workflow for Xenograft Studies

    experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture / Patient Tumor Preparation implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_admin Drug Administration (FL118 vs. Control/Comparator) randomization->drug_admin monitoring Tumor Volume & Body Weight Monitoring drug_admin->monitoring data_collection Endpoint Data Collection (Tumor Weight/Volume) monitoring->data_collection tgi_calc Calculation of Tumor Growth Inhibition (TGI) data_collection->tgi_calc statistical_analysis Statistical Analysis tgi_calc->statistical_analysis signaling_pathway cluster_direct_target Direct Target Interaction cluster_downstream Downstream Effects cluster_cellular_outcome Cellular Outcome FL118 7-Hydroxymethyl-10,11-MDCPT (FL118) DDX5 DDX5 (p68) FL118->DDX5 Binds, Dephosphorylates, & Degrades Survivin Survivin FL118->Survivin Inhibits Expression Mcl1 Mcl-1 FL118->Mcl1 Inhibits Expression XIAP XIAP FL118->XIAP Inhibits Expression cIAP2 cIAP2 FL118->cIAP2 Inhibits Expression cMyc c-Myc DDX5->cMyc Regulates Expression DDX5->Survivin Regulates Expression DDX5->Mcl1 Regulates Expression DDX5->XIAP Regulates Expression DDX5->cIAP2 Regulates Expression mKras Mutant Kras DDX5->mKras Regulates Expression Apoptosis Increased Apoptosis Survivin->Apoptosis Inhibition of Anti-Apoptotic Proteins Mcl1->Apoptosis Inhibition of Anti-Apoptotic Proteins XIAP->Apoptosis Inhibition of Anti-Apoptotic Proteins cIAP2->Apoptosis Inhibition of Anti-Apoptotic Proteins

    References

    Evaluating the Safety Profile of 7-Hydroxymethyl-10,11-MDCPT Compared to Irinotecan: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative analysis of the safety profiles of the novel camptothecin (B557342) analog, 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), and the established chemotherapeutic agent, irinotecan (B1672180). While extensive clinical and preclinical safety data are available for irinotecan, public information on the safety profile of this compound is limited. This guide summarizes the known safety profile of irinotecan and highlights the key safety parameters that would be critical to evaluate for this compound based on the known toxicities of the camptothecin class of drugs.

    Executive Summary

    Irinotecan is a widely used anticancer agent, the clinical utility of which is often limited by severe, dose-limiting toxicities, primarily neutropenia and diarrhea.[1][2] These adverse effects are largely attributed to its active metabolite, SN-38.[3] this compound is a novel camptothecin derivative that has been identified as a payload for antibody-drug conjugates (ADCs).[4] While its efficacy is under investigation, a comprehensive public safety profile has not yet been established. This guide aims to provide a framework for evaluating the safety of this compound by drawing comparisons with the well-characterized toxicities of irinotecan.

    Data Presentation: Comparative Safety Profile

    Due to the limited publicly available safety data for this compound, a direct quantitative comparison is not currently possible. The following table summarizes the well-documented safety profile of irinotecan and outlines the essential safety parameters for future studies of this compound.

    Safety Parameter Irinotecan This compound
    Dose-Limiting Toxicities Delayed diarrhea, Neutropenia[1][2]Data not publicly available
    Common Adverse Events Nausea, Vomiting, Alopecia, Fatigue, Anorexia[5]Data not publicly available
    Hematological Toxicity Severe neutropenia is common, particularly in patients with UGT1A1*28 polymorphism.[5][6]Evaluation of myelosuppression is critical.
    Gastrointestinal Toxicity Severe and life-threatening diarrhea can occur.[7]Assessment of gastrointestinal toxicity is a key priority.
    Metabolism Prodrug converted to active metabolite SN-38. SN-38 is inactivated by UGT1A1-mediated glucuronidation.[1]Metabolic pathway and potential for active metabolites need to be characterized.
    Genetic Factors UGT1A1 polymorphisms are strongly associated with increased risk of toxicity.[6]Investigation of pharmacogenomic markers of toxicity is warranted.

    Experimental Protocols

    Detailed methodologies are crucial for the accurate assessment and comparison of drug safety profiles. The following are standard experimental protocols used to evaluate the key toxicities associated with camptothecin analogs like irinotecan and would be applicable to the study of this compound.

    In Vivo Toxicity Studies in Animal Models (e.g., Mice, Rats)
    • Maximum Tolerated Dose (MTD) Determination:

      • Objective: To determine the highest dose of the drug that can be administered without causing unacceptable toxicity.

      • Methodology: Rodents are treated with escalating doses of the compound. Clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) are monitored daily. Hematological and clinical chemistry parameters are analyzed at the end of the study. The MTD is defined as the highest dose that does not cause mortality or a predetermined level of body weight loss (e.g., >20%).

    • Assessment of Hematological Toxicity:

      • Objective: To evaluate the myelosuppressive effects of the drug.

      • Methodology: Following drug administration, blood samples are collected at various time points. Complete blood counts (CBCs) are performed to quantify white blood cells, red blood cells, platelets, and neutrophils. Bone marrow smears can also be prepared to assess cellularity and morphology.

    • Assessment of Gastrointestinal Toxicity:

      • Objective: To characterize the drug's effects on the gastrointestinal tract.

      • Methodology: Animals are monitored for the incidence, severity, and duration of diarrhea. Histopathological examination of intestinal tissues (e.g., duodenum, jejunum, ileum, colon) is performed to assess for mucosal damage, inflammation, and apoptosis of epithelial cells.

    In Vitro Cytotoxicity Assays
    • Objective: To determine the cytotoxic effects of the drug on both cancer and normal cells.

    • Methodology: A panel of human cancer cell lines and normal, non-cancerous cell lines (e.g., normal human fibroblasts, endothelial cells) are cultured in the presence of increasing concentrations of the test compound. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as the MTT or CellTiter-Glo assay. The IC50 (the concentration of drug that inhibits cell growth by 50%) is calculated for each cell line. A higher IC50 in normal cells compared to cancer cells suggests a favorable therapeutic index.

    Mandatory Visualization

    Signaling Pathways and Metabolic Activation

    The following diagrams illustrate the general mechanism of action for camptothecin analogs and the metabolic pathway of irinotecan. Understanding these pathways is crucial for interpreting and predicting potential toxicities.

    G cluster_0 Camptothecin Analog Camptothecin Analog Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex Camptothecin Analog->Topoisomerase I-DNA Complex Stabilizes DNA Double-Strand Break DNA Double-Strand Break Topoisomerase I-DNA Complex->DNA Double-Strand Break Collision with Replication Fork Replication Fork Replication Fork->DNA Double-Strand Break Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand Break->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis G cluster_1 Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active) Irinotecan->SN38 Carboxylesterases SN38G SN-38G (Inactive) SN38->SN38G UGT1A1 Toxicity (Diarrhea, Neutropenia) Toxicity (Diarrhea, Neutropenia) SN38->Toxicity (Diarrhea, Neutropenia) SN38G->SN38 in gut lumen Bacterial β-glucuronidase Bacterial β-glucuronidase Bacterial β-glucuronidase->SN38G

    References

    Benchmarking the Potency of 7-Hydroxymethyl-10,11-MDCPT-ADCs Against Other Leading ADC Payloads: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of the investigational payload, 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-HM-10,11-MDCPT), against other widely used and clinically validated ADC payloads. The objective is to offer a data-driven benchmark to aid in the selection and development of next-generation ADCs.

    Executive Summary

    7-HM-10,11-MDCPT is a novel topoisomerase I inhibitor belonging to the camptothecin (B557342) family of cytotoxic agents. Its unique structural modifications are designed to enhance potency and improve its therapeutic index when used as an ADC payload. This guide will compare its performance attributes against established payloads, including auristatins (MMAE, MMAF), maytansinoids (DM1, DM4), and other topoisomerase I inhibitors (SN-38, Deruxtecan/DXd). The comparison will focus on in vitro cytotoxicity, bystander killing effect, and in vivo anti-tumor activity.

    Comparative Analysis of ADC Payloads

    The selection of an ADC payload is a multifactorial decision, balancing potent anti-tumor activity with a manageable safety profile. The following table summarizes the key characteristics of 7-HM-10,11-MDCPT and other prominent ADC payloads based on available preclinical and clinical data.

    Payload Mechanism of Action Relative Potency (IC50) Bystander Effect Key Properties & Clinical Status
    7-HM-10,11-MDCPT Topoisomerase I InhibitorData not yet publicly available. Expected to be in the sub-nanomolar range.Expected to be moderate to high, dependent on membrane permeability.Investigational camptothecin derivative.
    MMAE Tubulin InhibitorSub-nanomolar to low nanomolar range.[1][2]High, due to good membrane permeability.[3][4]Widely used in approved ADCs (e.g., Adcetris®, Padcev®).[1][2]
    MMAF Tubulin InhibitorGenerally less potent than MMAE.[3][5]Low to negligible, due to poor membrane permeability.[3][6]Used in approved ADCs (e.g., Blenrep®).[6][7]
    DM1 Tubulin InhibitorSub-nanomolar to low nanomolar range.[8][9]Low, typically used with non-cleavable linkers.[3]Payload in the approved ADC Kadcyla®.[8]
    DM4 Tubulin InhibitorHigh potency, often greater than DM1.[][11]Moderate, can exert a bystander effect with cleavable linkers.[12]Used in the approved ADC Elahere®.[][12]
    SN-38 Topoisomerase I InhibitorNanomolar range.[13][14]Moderate, demonstrates bystander killing.[4][15]Active metabolite of irinotecan; payload in the approved ADC Trodelvy®.[13][16]
    Deruxtecan (DXd) Topoisomerase I InhibitorHigh, reported to be ~10-fold more potent than SN-38.[15][16]High, due to high membrane permeability.[4][15]Payload in the approved ADC Enhertu®.[16][17]

    Experimental Protocols for ADC Benchmarking

    Standardized and reproducible experimental methodologies are crucial for the accurate assessment and comparison of ADC potency. The following sections detail the protocols for key in vitro and in vivo assays.

    In Vitro Cytotoxicity Assay

    Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which is a measure of its potency against cancer cell lines.

    Methodology: MTT Assay

    • Cell Seeding: Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[18][19]

    • ADC Treatment: A serial dilution of the ADC is prepared. The culture medium is replaced with medium containing the diluted ADC, and the plates are incubated for 72-96 hours.[18][20]

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[21][22]

    • Solubilization: A solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[18][21]

    • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[21][22]

    • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting the dose-response curve and fitting it to a four-parameter logistic model.[20]

    In Vitro Bystander Effect Assay

    Objective: To evaluate the ability of the ADC payload to kill adjacent antigen-negative cells after its release from the targeted antigen-positive cells.

    Methodology: Co-Culture Assay

    • Cell Preparation: An antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line are selected. The Ag- cell line is engineered to express a fluorescent protein (e.g., GFP) for identification.[4]

    • Co-Culture Seeding: The Ag+ and Ag- cells are seeded together in 96-well plates at a defined ratio (e.g., 1:1, 1:3, or 1:5).[15]

    • ADC Treatment: The co-cultured cells are treated with serial dilutions of the ADC and incubated for an extended period (e.g., 5-7 days).[15]

    • Imaging and Analysis: The viability of the Ag- (GFP-positive) cell population is monitored and quantified over time using fluorescence microscopy or high-content imaging.[23]

    • Data Interpretation: A reduction in the number of viable Ag- cells in the presence of the ADC (compared to untreated controls) indicates a bystander killing effect.[23][24]

    In Vivo Efficacy Study

    Objective: To assess the anti-tumor activity of the ADC in a living organism.

    Methodology: Xenograft Tumor Model

    • Model Establishment: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human cancer cells that express the target antigen. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[25][26]

    • ADC Administration: Mice are randomized into treatment and control groups. The ADC is administered intravenously at various dose levels. Control groups may receive a vehicle or a non-targeting ADC.[27]

    • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. Animal body weight and overall health are also monitored as indicators of toxicity.[28]

    • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression and overall survival.[25]

    • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to the control group.[27]

    Visualizing Key Processes and Pathways

    Diagrams created using Graphviz (DOT language) are provided below to illustrate critical mechanisms and workflows.

    Topoisomerase_I_Inhibition Mechanism of Topoisomerase I Inhibitor Payloads cluster_0 Cellular Processes cluster_1 ADC Payload Action DNA_Replication DNA Replication Topoisomerase_I Topoisomerase I DNA_Replication->Topoisomerase_I induces supercoiling Single_Strand_Break Single-Strand Break Topoisomerase_I->Single_Strand_Break creates Double_Strand_Break Double-Strand Break Topoisomerase_I->Double_Strand_Break collision with replication fork leads to DNA_Relaxation DNA Relaxation Re-ligation DNA Re-ligation DNA_Relaxation->Re-ligation followed by Re-ligation->DNA_Replication allows continuation Single_Strand_Break->DNA_Relaxation Apoptosis Apoptosis Double_Strand_Break->Apoptosis triggers ADC_Payload Topoisomerase I Inhibitor Payload (e.g., 7-HM-10,11-MDCPT) ADC_Payload->Topoisomerase_I stabilizes complex with DNA

    Caption: Mechanism of action for topoisomerase I inhibitor payloads like 7-HM-10,11-MDCPT.

    Bystander_Effect_Workflow Experimental Workflow for Bystander Effect Assay Start Start Cell_Prep Prepare Antigen-Positive (Ag+) and GFP-labeled Antigen-Negative (Ag-) Cells Start->Cell_Prep Co_Culture Co-culture Ag+ and Ag- cells in a 96-well plate Cell_Prep->Co_Culture ADC_Treatment Treat with serial dilutions of ADC Co_Culture->ADC_Treatment Incubation Incubate for 5-7 days ADC_Treatment->Incubation Imaging Fluorescence Microscopy/ High-Content Imaging Incubation->Imaging Quantification Quantify viability of GFP-positive (Ag-) cells Imaging->Quantification Analysis Compare viability to untreated controls Quantification->Analysis End End Analysis->End

    Caption: Workflow for the in vitro co-culture bystander effect assay.

    InVivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy Study Start Start Xenograft_Establishment Establish subcutaneous tumor xenografts in mice Start->Xenograft_Establishment Randomization Randomize mice into treatment and control groups Xenograft_Establishment->Randomization ADC_Dosing Administer ADC intravenously Randomization->ADC_Dosing Monitoring Monitor tumor volume and body weight 2-3 times weekly ADC_Dosing->Monitoring Data_Collection Collect data until study endpoint Monitoring->Data_Collection Analysis Analyze Tumor Growth Inhibition (TGI) and other efficacy metrics Data_Collection->Analysis End End Analysis->End

    Caption: Workflow for in vivo efficacy evaluation using xenograft models.

    Conclusion

    The development of novel ADC payloads like 7-HM-10,11-MDCPT holds the promise of expanding the therapeutic window and overcoming resistance to existing cancer therapies. A rigorous and standardized benchmarking approach, as outlined in this guide, is essential for a comprehensive evaluation of its potential. Head-to-head comparative studies generating robust in vitro and in vivo data will be critical in determining the clinical viability of 7-HM-10,11-MDCPT-based ADCs relative to the current standards of care.

    References

    Independent Verification of the Synthesis Pathway for 7-Hydroxymethyl-10,11-MDCPT: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an objective comparison of synthetic pathways for the novel camptothecin (B557342) analog, 7-Hydroxymethyl-10,11-MDCPT, a potent cytotoxic agent with potential applications in antibody-drug conjugates (ADCs). Due to the limited publicly available information on the direct synthesis of this specific molecule, this guide presents a logical, multi-step synthetic approach based on established methods for the synthesis of the core 10,11-methylenedioxy camptothecin (MDCPT) scaffold and subsequent functionalization at the 7-position. The performance of the key synthetic steps is compared with alternative methods for derivatization, supported by experimental data from analogous reactions.

    Proposed Synthesis Pathway for this compound

    The proposed synthesis of this compound involves a two-stage process:

    • Synthesis of the Core Scaffold: Formation of (20S)-10,11-methylenedioxycamptothecin.

    • Functionalization: Introduction of the hydroxymethyl group at the C7 position.

    This pathway is illustrated in the logical workflow diagram below.

    Logical Workflow for this compound Synthesis start Starting Materials core_synthesis Synthesis of (20S)-10,11-methylenedioxycamptothecin Core start->core_synthesis functionalization 7-Hydroxymethylation core_synthesis->functionalization purification Purification and Characterization functionalization->purification final_product This compound purification->final_product

    Caption: Proposed synthetic workflow for this compound.

    Stage 1: Synthesis of the (20S)-10,11-methylenedioxycamptothecin Core

    The core scaffold can be efficiently synthesized via a Friedländer annulation reaction. This method involves the condensation of a 2-aminoaryl aldehyde with a tricyclic keto-lactone to construct the quinoline (B57606) ring system of camptothecin.[1][2][3][4][5]

    Synthesis of (20S)-10,11-methylenedioxycamptothecin Core reactant_A 2-Amino-4,5-methylenedioxybenzaldehyde reaction Friedländer Annulation reactant_A->reaction reactant_B (S)-Tricyclic keto lactone reactant_B->reaction product (20S)-10,11-methylenedioxycamptothecin reaction->product

    References

    Safety Operating Guide

    Safeguarding Health and Environment: Proper Disposal of 7-Hydroxymethyl-10,11-MDCPT

    Author: BenchChem Technical Support Team. Date: December 2025

    The proper disposal of 7-Hydroxymethyl-10,11-MDCPT, a potent camptothecin (B557342) derivative utilized in cancer research and drug development, is critical to protect laboratory personnel, the public, and the environment from exposure to this cytotoxic agent. Adherence to stringent disposal protocols is not only a matter of safety but also a regulatory requirement. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.

    Waste Characterization and Segregation

    The cornerstone of proper disposal lies in the accurate classification and segregation of waste at the point of generation. Waste contaminated with this compound is broadly categorized into trace chemotherapy waste and bulk chemotherapy waste.

    Table 1: Classification of this compound Waste

    Waste CategoryDescriptionExamples
    Trace Chemotherapy Waste Items that are "RCRA empty," containing less than 3% of the original drug's weight.Empty vials, ampules, and containers; used personal protective equipment (PPE) such as gloves and gowns; contaminated lab supplies like gauze, wipes, and absorbent pads.
    Bulk Chemotherapy Waste Items saturated with or containing significant quantities of the drug.Unused or expired this compound, concentrated stock solutions, grossly contaminated materials.
    Sharps Waste Any sharp object that has come into contact with this compound.Needles, syringes, scalpels, and contaminated glass.

    Step-by-Step Disposal Procedures

    A systematic approach to waste management is essential to ensure safety and compliance. The following protocols outline the disposal process for each category of this compound waste.

    Trace Chemotherapy Waste Disposal
    • Segregation: Immediately after use, place all items with trace contamination into a designated, clearly labeled, yellow chemotherapy waste container. These containers should be puncture-resistant and have a secure lid to prevent leakage.

    • Container Management: Avoid overfilling waste containers. Once a container is three-quarters full, it should be securely sealed.

    • Storage: Store the sealed yellow containers in a designated, secure area away from general laboratory traffic until collection by a licensed medical waste contractor.

    Bulk Chemotherapy Waste Disposal
    • Containment: All bulk waste must be placed into a designated, leak-proof, black hazardous waste container. These containers must be specifically rated for hazardous waste and clearly labeled with "Hazardous Waste - Chemotherapy".

    • Storage: Accumulate black containers in a designated satellite accumulation area or a central hazardous waste storage area, in accordance with your institution's guidelines and regulatory time limits.

    Sharps Waste Disposal
    • Immediate Disposal: All sharps contaminated with this compound, regardless of the level of contamination, must be immediately placed in a puncture-resistant sharps container.

    • Container Labeling: Sharps containers with trace contamination should be yellow, while those with bulk amounts of the drug must be managed as hazardous waste and placed in a black sharps container.

    Decontamination of Working Solutions

    While some cytotoxic drugs can be chemically deactivated, this is not a universal practice and requires specific validation for each compound. For instance, some (but not all) diluted cytotoxic solutions may be treated with sodium hypochlorite. However, as this compound is not explicitly listed as susceptible to this treatment, it is crucial to consult with your institution's environmental health and safety (EHS) department before attempting any chemical deactivation. Absent specific guidance, all solutions should be treated as bulk chemotherapy waste.

    Essential Safety and Operational Protocols for Handling 7-Hydroxymethyl-10,11-MDCPT

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This document provides crucial safety and logistical guidance for the handling of 7-Hydroxymethyl-10,11-MDCPT, a potent chemical compound utilized as a payload in Antibody-Drug Conjugate (ADC) synthesis.[1] Due to its intended cytotoxic nature in ADCs, this compound must be handled with extreme caution to minimize exposure. The following protocols are based on established best practices for managing highly potent and cytotoxic agents in a laboratory setting.

    Personal Protective Equipment (PPE)

    A multi-layered PPE approach is mandatory to prevent skin contact, inhalation, and ingestion. The required level of PPE varies with the procedure being performed. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.

    Task CategoryPrimary PPESecondary/Task-Specific PPE
    General Laboratory Access - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
    Handling of Powders/Solids (e.g., weighing, aliquoting) - Full-face respirator with P100 (or equivalent) cartridges- Chemical-resistant disposable gown or coveralls- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant shoe covers- Head covering- Armlets
    Handling of Liquids/Solutions (e.g., reconstitution, dilutions) - Chemical splash goggles or a full-face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Closed-toe, fluid-resistant footwear- Armlets for additional forearm protection
    Equipment Decontamination & Waste Disposal - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots or shoe covers- Respirator (if potential for aerosol generation)

    Note: Always select PPE that is certified and appropriate for handling cytotoxic compounds. Gloves should be changed frequently and immediately if contaminated, torn, or punctured.[2]

    Operational Plan: Step-by-Step Handling Procedures

    All manipulations involving this compound should be performed within a designated and clearly marked potent compound handling area, such as a certified chemical fume hood, biological safety cabinet, or a glove box/isolator.

    2.1. Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage without opening the secondary containment.

    • Don appropriate PPE (at a minimum, a lab coat, safety glasses, and nitrile gloves) before handling the package.

    • Transport the sealed container to the designated storage area.

    • Store the compound in a clearly labeled, sealed, and secure location, such as a locked cabinet or refrigerator, at the recommended temperature of -20°C.[1] Keep it segregated from incompatible chemicals.

    2.2. Weighing the Compound:

    • Perform all weighing operations within a containment device (e.g., a ventilated balance enclosure or glove box) to prevent the dispersal of powder.

    • Don the full PPE for handling powders as detailed in the table above.

    • Use disposable weigh boats and spatulas.

    • Carefully open the container and transfer the required amount of powder.

    • Clean the balance and surrounding surfaces with a suitable deactivating solution (if known) or a wetting agent (e.g., 70% ethanol) to prevent dust generation during cleaning.

    • Securely close the primary container and decontaminate its exterior before returning it to storage.

    • Dispose of all single-use items as potent compound waste.

    2.3. Solution Preparation:

    • Conduct all solution preparation within a chemical fume hood or other containment device.

    • Wear PPE appropriate for handling liquids.

    • Slowly add the solvent to the powder to avoid splashing and aerosol generation.

    • Ensure the compound is fully dissolved before removing the solution from the containment area.

    • The final solution container must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.

    Disposal Plan

    A dedicated and clearly labeled waste stream must be established for all materials contaminated with this compound.

    • Solid Waste: All contaminated solid materials, including gloves, gowns, weigh boats, paper towels, and other disposable items, must be collected in a designated, sealed, and puncture-proof hazardous waste container.

    • Liquid Waste: Collect all contaminated liquid waste in a dedicated, sealed, and shatter-proof hazardous waste container. Do not pour any solutions containing this compound down the drain.

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

    • Decontamination: All non-disposable equipment and work surfaces must be decontaminated after use. A validated cleaning procedure should be in place. If a specific deactivating agent is not known, a thorough cleaning with a suitable solvent or detergent solution followed by multiple rinses should be performed.[3]

    • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.

    Experimental Protocol: Preparation of a Stock Solution

    This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 422.4 g/mol ).[4]

    • Preparation:

      • Assemble all necessary materials: this compound, appropriate solvent (e.g., DMSO), sterile microcentrifuge tubes, and calibrated pipettes.

      • Don the required PPE for handling potent powders.

      • Perform all steps within a certified chemical fume hood or ventilated balance enclosure.

    • Weighing:

      • Place a new disposable weigh boat on the analytical balance and tare.

      • Carefully weigh out 4.22 mg of this compound.

      • Record the exact weight.

    • Reconstitution:

      • Carefully transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube.

      • Using a calibrated pipette, slowly add 1.0 mL of the chosen solvent (e.g., DMSO) to the tube.

      • Close the tube securely and vortex gently until the solid is completely dissolved.

    • Labeling and Storage:

      • Clearly label the tube with "this compound, 10 mM in [Solvent Name], [Date], [Initials]".

      • Store the stock solution at the recommended temperature, protected from light if necessary.

    • Cleanup:

      • Dispose of the weigh boat, pipette tips, and any other contaminated disposable items in the designated potent compound solid waste container.

      • Decontaminate all work surfaces and reusable equipment according to the established laboratory procedure.

      • Properly doff and dispose of PPE.

    Visualizations

    HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_cleanup Post-Handling Phase Receive Receive Compound Store Secure Storage (-20°C) Receive->Store PrepArea Prepare Designated Work Area Store->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh Powder DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DoffPPE Doff & Dispose of PPE SegregateWaste->DoffPPE Dispose Dispose of Hazardous Waste DoffPPE->Dispose

    Caption: Workflow for the safe handling of this compound.

    PPEDecisionTree Start Task Assessment IsPowder Handling Powder? Start->IsPowder IsLiquid Handling Liquid? IsPowder->IsLiquid No PowderPPE Full Respirator Double Gloves Disposable Gown IsPowder->PowderPPE Yes IsCleanup Decontamination/ Waste Disposal? IsLiquid->IsCleanup No LiquidPPE Face Shield/Goggles Single Gloves Lab Coat + Apron IsLiquid->LiquidPPE Yes CleanupPPE Goggles Heavy-Duty Gloves Apron IsCleanup->CleanupPPE Yes End Proceed with Task IsCleanup->End No (General Lab Work) PowderPPE->End LiquidPPE->End CleanupPPE->End

    Caption: Decision tree for selecting appropriate PPE based on the task.

    References

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.